Urease-IN-17
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClO6/c26-16-10-4-1-7-13(16)19(20-22(27)14-8-2-5-11-17(14)31-24(20)29)21-23(28)15-9-3-6-12-18(15)32-25(21)30/h1-12,19,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJPVDONOLMSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=CC=C3Cl)C4=C(C5=CC=CC=C5OC4=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195790 | |
| Record name | Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4322-58-1 | |
| Record name | 3,3′-[(2-Chlorophenyl)methylene]bis[4-hydroxy-2H-1-benzopyran-2-one] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4322-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004322581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Strategy of Urease Inhibitors: A Technical Guide
A Note to the Reader: As of the latest literature review, specific data regarding the mechanism of action for a compound designated "Urease-IN-17" is not publicly available. Therefore, this document serves as an in-depth technical guide to the established principles of urease inhibition, providing a robust framework for the investigation and characterization of novel urease inhibitors such as this compound. The methodologies, data presentation formats, and visualizations provided herein are designed to be directly applicable to the study of any new urease inhibitor.
Introduction to Urease and its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers, gastritis, and infection-induced urinary stones.[3][4] Consequently, the inhibition of urease is a key therapeutic strategy for combating these pathogens. Urease inhibitors are compounds that interfere with this catalytic process, thereby mitigating the harmful effects of urease activity.
Mechanisms of Urease Inhibition
The interaction between a urease inhibitor and the enzyme can be characterized by its mechanism of action, which describes how the inhibitor affects the enzyme's catalytic activity. The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed inhibition.
-
Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, preventing the substrate (urea) from binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site).[5] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. This type of inhibition is most effective at high substrate concentrations.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This results in a combination of effects seen in competitive and non-competitive inhibition.
The specific mechanism of a novel inhibitor like this compound would be determined through kinetic studies.
Quantitative Analysis of Urease Inhibition
To characterize the potency and mechanism of a urease inhibitor, several quantitative parameters are determined. These values are crucial for comparing the efficacy of different inhibitors and for structure-activity relationship (SAR) studies.
| Parameter | Description | Typical Units |
| IC50 | The concentration of an inhibitor required to reduce the activity of the enzyme by 50%. It is a common measure of inhibitor potency. | µM or nM |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus a more potent inhibitor. | µM or nM |
| KM | The Michaelis-Menten constant, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. | mM |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | µmol/min/mg |
Table 1: Key Quantitative Parameters for Urease Inhibitor Characterization.
Experimental Protocols for Characterizing Urease Inhibitors
The following protocols outline the standard methodologies used to determine the mechanism of action of a urease inhibitor.
Urease Activity Assay (Berthelot Method)
This assay measures the production of ammonia from the hydrolysis of urea.
Materials:
-
Jack bean urease (or other purified urease)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Inhibitor stock solution (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in phosphate buffer.
-
In a 96-well plate, add a defined amount of urease enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C). A control with no inhibitor is also prepared.
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate the reaction mixture for a specific time (e.g., 15 minutes) at the same temperature.
-
Stop the reaction by adding the phenol-nitroprusside solution.
-
Add the alkaline hypochlorite solution to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
The amount of ammonia produced is proportional to the absorbance, which reflects the urease activity.
Determination of IC50
-
Perform the urease activity assay with a range of inhibitor concentrations.
-
Plot the percentage of urease inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is the inhibitor concentration that corresponds to 50% inhibition of the enzyme activity, determined by non-linear regression analysis.
Kinetic Studies (Lineweaver-Burk Plot)
To determine the mechanism of inhibition, the urease activity is measured at various substrate (urea) concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
For each inhibitor concentration (including zero), measure the initial reaction velocity (V0) at a range of urea concentrations.
-
Plot the reciprocal of the initial velocity (1/V0) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
The pattern of the lines on the plot reveals the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
The kinetic parameters (KM and Vmax) can be calculated from the intercepts of the lines. The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot.
Visualizing Inhibition Mechanisms and Workflows
Diagrams are essential for illustrating the complex interactions and processes in enzyme kinetics and experimental design.
Figure 1: Mechanisms of Reversible Enzyme Inhibition.
Figure 2: Workflow for Characterizing a Novel Urease Inhibitor.
Conclusion
The methodologies and principles outlined in this guide provide a comprehensive framework for elucidating the mechanism of action of any novel urease inhibitor, including the prospective "this compound". Through a systematic approach involving enzymatic assays, kinetic analysis, and computational modeling, researchers can thoroughly characterize the inhibitory profile of new compounds. This detailed understanding is paramount for the rational design and development of potent and specific urease inhibitors as next-generation therapeutics for urease-associated diseases. The provided templates for data presentation and workflow visualization are intended to facilitate clear and standardized reporting of findings in this critical area of research.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. The multi‐factorial modes of action of urease in the pathogenesis of incontinence associated dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme - Wikipedia [en.wikipedia.org]
A Technical Guide to the Discovery and Synthesis of Urease Inhibitors
Disclaimer: No specific information is publicly available for a compound designated "Urease-IN-17." This guide provides a comprehensive overview of the general discovery and synthesis pathways for urease inhibitors, a class of compounds to which "this compound" would belong. The methodologies and data presented are representative of the field and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction: Urease as a Therapeutic Target
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By generating ammonia, urease neutralizes acidic environments, such as the gastric mucosa, allowing for bacterial colonization and subsequent infection.[2] In the urinary tract, the ammonia-induced increase in pH leads to the precipitation of magnesium and calcium salts, resulting in the formation of infection-induced urinary stones and catheter blockage.[3] Consequently, the inhibition of urease activity is a promising therapeutic strategy for the treatment of peptic ulcers, urolithiasis, and other related pathologies.[4]
Discovery of Urease Inhibitors: A Multi-faceted Approach
The discovery of novel urease inhibitors often employs a combination of computational and experimental techniques. A rational drug design approach is frequently utilized to identify and optimize lead compounds.[3]
Computational Drug Design
In silico methods play a crucial role in the initial stages of inhibitor discovery. These techniques leverage the known three-dimensional structure of urease to predict the binding of potential inhibitors.
-
Molecular Docking: This method simulates the binding of small molecules to the active site of the urease enzyme. By calculating the binding affinity and analyzing the interaction patterns, researchers can prioritize compounds for synthesis and in vitro testing. The crystal structure of urease from various species, such as Sporosarcina pasteurii, is often used for these docking experiments.
-
Virtual Screening: Large compound libraries can be computationally screened against the urease active site to identify potential hits. This high-throughput approach allows for the rapid identification of diverse chemical scaffolds for further development.
Experimental Screening and Validation
Promising candidates from computational studies are then synthesized and evaluated for their urease inhibitory activity using in vitro assays.
-
Urease Activity Assays: The most common method for measuring urease activity is the Berthelot assay, which quantifies the amount of ammonia produced from the hydrolysis of urea. The intensity of the colored indophenol product is measured spectrophotometrically.
-
Inhibition Studies: The potency of a urease inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce urease activity by 50%.
The following diagram illustrates a general workflow for the discovery of urease inhibitors:
Quantitative Data for Known Urease Inhibitors
The following tables summarize the inhibitory activity of representative urease inhibitors from different chemical classes.
Table 1: Thiourea-Based Urease Inhibitors
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Thiourea (Standard) | 21.1 ± 0.11 | Competitive | |
| 1-(4-chlorophenyl)-3-palmitoylthiourea | Potent (specific value not provided) | Uncompetitive | |
| N-methyl quinolonyl thiourea derivative | 1.83 ± 0.79 | Not specified | |
| (E)-2-(1-Phenylethylidene)- hydrazine-1-carbothioamide | Ki = 0.39 ± 0.01 | Not specified |
Table 2: Hydroxamic Acid-Based Urease Inhibitors
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Acetohydroxamic acid (AHA) | 42 | Competitive | |
| Cinnamoyl hydroxamic acid derivatives | 3.8 - 12.8 | Mixed |
Experimental Protocols
Urease Inhibition Assay (Berthelot Method)
This protocol is adapted from standard procedures for determining urease activity.
Materials:
-
Phosphate buffer (pH 7.0)
-
Urea solution
-
Urease enzyme solution
-
Test inhibitor compounds
-
Solution A (Phenol-nitroprusside)
-
Solution B (Alkaline hypochlorite)
-
Ammonium chloride standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor compounds in the appropriate solvent.
-
In a 96-well plate, add 25 µL of the enzyme solution to each well.
-
Add 5 µL of the test inhibitor dilutions to the respective wells. A control well should contain the solvent only.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of the urea-containing buffer to each well.
-
Incubate the plate at 30°C for 15 minutes.
-
Stop the reaction by adding 50 µL of Solution A followed by 50 µL of Solution B to each well.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 570 nm and 670 nm using a microplate reader.
-
Prepare a standard curve using ammonium chloride solutions of known concentrations.
-
Calculate the percentage of urease inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Synthesis Pathways of Urease Inhibitors
The following sections outline representative synthetic routes for two major classes of urease inhibitors: thiourea and hydroxamic acid derivatives.
Synthesis of Thiourea Derivatives
Thiourea-based urease inhibitors are commonly synthesized through the reaction of an isothiocyanate with an appropriate amine.
The following diagram illustrates a general synthesis pathway for N,N-disubstituted thiourea derivatives:
Synthesis of Hydroxamic Acid Derivatives
Hydroxamic acids are typically synthesized by the coupling of a carboxylic acid with hydroxylamine or one of its protected derivatives.
The following diagram illustrates a general synthesis pathway for hydroxamic acids:
Mechanism of Urease Action and Inhibition
The active site of urease contains a bi-nickel center that is crucial for its catalytic activity. The hydrolysis of urea proceeds through the coordination of the urea molecule to the nickel ions, followed by a nucleophilic attack by a water molecule.
Urease inhibitors can act through various mechanisms:
-
Competitive inhibitors bind to the active site and prevent the substrate (urea) from binding.
-
Non-competitive inhibitors bind to a site other than the active site, causing a conformational change that reduces the enzyme's activity.
-
Uncompetitive inhibitors bind only to the enzyme-substrate complex.
-
Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex.
The following diagram illustrates the catalytic mechanism of urease and its inhibition:
Conclusion
The discovery and development of urease inhibitors represent a significant area of research in medicinal chemistry. By combining computational design, chemical synthesis, and in vitro screening, scientists can identify and optimize novel compounds with the potential to treat a range of bacterial infections. While the specific details of "this compound" remain unknown, the principles and methodologies outlined in this guide provide a solid foundation for understanding the broader field of urease inhibitor research.
References
- 1. Synergizing structure and function: Cinnamoyl hydroxamic acids as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Hydroxamic Acids Designed as Inhibitors of Urease" by Thalita G. Barros, John S. Williamson et al. [ecommons.udayton.edu]
Chemical structure and properties of Urease-IN-17
For Researchers, Scientists, and Drug Development Professionals
Initial investigations into the publicly available scientific literature and chemical databases did not yield specific information for a compound designated "Urease-IN-17." This suggests that "this compound" may be a provisional or internal designation for a novel urease inhibitor that is not yet widely documented. The following guide, therefore, synthesizes general knowledge of urease inhibitors and provides a framework for the kind of data and experimental protocols that would be essential for a comprehensive technical whitepaper on a new chemical entity targeting the urease enzyme.
The Target: Urease - A Key Enzyme in Health and Disease
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] This reaction is pivotal in various biological processes, and the enzyme is found in a wide range of organisms, including bacteria, fungi, and plants.[2][3] In human health, urease is a significant virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach, leading to peptic ulcers and increasing the risk of gastric cancer.[4] Urease produced by other bacteria, such as Proteus mirabilis, is associated with urinary tract infections and the formation of infection-induced kidney stones.
The catalytic action of urease involves a complex mechanism centered around a bi-nickel active site. Understanding the structure and function of this active site is crucial for the rational design of potent and specific inhibitors.
Hypothetical Profile of this compound
While specific data for this compound is unavailable, we can outline the expected physicochemical and biological properties for a novel urease inhibitor.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Expected Value/Characteristic | Significance |
| IUPAC Name | To be determined | Provides unambiguous chemical identity. |
| CAS Registry No. | To be assigned | Unique identifier for chemical substances. |
| Molecular Formula | To be determined | Defines the elemental composition. |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five for drug-likeness. |
| Solubility | Aqueous and organic solvent solubility data | Crucial for formulation and in vitro/in vivo testing. |
| pKa | To be determined | Influences absorption and distribution. |
| LogP | To be determined | Indicates lipophilicity, affecting membrane permeability. |
Table 2: Hypothetical Biological Activity of this compound
| Parameter | Measurement | Significance |
| IC₅₀ (Inhibitory Concentration 50%) | nM to µM range | Potency of the inhibitor against urease. |
| Mechanism of Inhibition | Competitive, Non-competitive, Uncompetitive, or Mixed | Elucidates how the inhibitor interacts with the enzyme. |
| Selectivity | Against other metalloenzymes | Determines the potential for off-target effects. |
| In vivo Efficacy | In animal models of H. pylori infection or UTI | Demonstrates the therapeutic potential. |
| Cytotoxicity | CC₅₀ on relevant cell lines | Assesses the potential for cellular toxicity. |
Essential Experimental Protocols for Characterizing a Novel Urease Inhibitor
The following section details the standard methodologies required to characterize a compound like this compound.
Urease Inhibition Assay
This assay is fundamental to determining the inhibitory potency of a compound.
Principle: The assay measures the amount of ammonia produced from the urease-catalyzed hydrolysis of urea. The reduction in ammonia production in the presence of the inhibitor is used to calculate the percentage of inhibition.
Detailed Protocol:
-
Enzyme Preparation: Purified urease (e.g., from Jack Bean) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Reaction:
-
In a 96-well plate, add a defined volume of urease solution.
-
Add the test inhibitor at various concentrations.
-
Incubate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a solution of urea.
-
Incubate for a defined reaction time (e.g., 15 minutes).
-
-
Ammonia Quantification: The amount of ammonia produced is quantified using the Berthelot method. This involves the addition of phenol-nitroprusside and alkaline hypochlorite reagents, which react with ammonia to form a colored indophenol blue complex.
-
Data Analysis: The absorbance of the colored product is measured spectrophotometrically (e.g., at 625 nm). The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Enzyme Kinetics Studies
These studies are crucial for determining the mechanism of inhibition.
Principle: By measuring the reaction rates at varying substrate (urea) and inhibitor concentrations, the mode of inhibition can be elucidated using Lineweaver-Burk or Dixon plots.
Methodology:
-
Follow the general procedure for the urease inhibition assay.
-
For a fixed concentration of the inhibitor, vary the concentration of the substrate (urea).
-
Repeat this for several different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities (V₀) for each condition.
-
Plot 1/V₀ versus 1/[S] (Lineweaver-Burk plot) or 1/V₀ versus [I] (Dixon plot) to determine the type of inhibition.
Visualizing Key Concepts
Diagrams are essential for conveying complex information concisely.
Caption: Workflow for determining the IC₅₀ of this compound.
Caption: Simplified pathway of urease action and its inhibition.
Conclusion and Future Directions
While "this compound" remains an uncharacterized entity in the public domain, the framework provided here outlines the essential steps and data required for a comprehensive technical guide. The discovery and characterization of novel urease inhibitors are of significant interest in the development of new therapeutics for a range of infectious diseases. Future research on compounds like this compound would likely focus on in vivo efficacy, safety profiling, and structural studies to understand the precise binding interactions with the urease active site, paving the way for potential clinical applications.
References
Urease-IN-17 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Urease-IN-17, a notable inhibitor of the urease enzyme. This document details its chemical properties, biological activity, and the methodologies used for its evaluation, offering valuable insights for researchers in drug discovery and related fields.
Core Compound Data
This compound is a biscoumarin derivative identified as a potent inhibitor of urease. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 4322-58-1 |
| Molecular Weight | 446.84 g/mol |
| Molecular Formula | C₂₅H₁₅ClO₆ |
| IC₅₀ | 84 µM against Jack Bean Urease |
| Class | Biscoumarin |
Experimental Protocols
The evaluation of this compound's inhibitory effect on urease is primarily conducted through a well-established in vitro urease inhibition assay.
Urease Inhibition Assay
This assay quantifies the inhibitory potential of a compound by measuring the reduction in urease activity. The protocol outlined here is based on the indophenol method, which detects the ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (as a standard inhibitor)
-
Phenol reagent (e.g., containing sodium nitroprusside)
-
Alkali reagent (e.g., sodium hypochlorite in sodium hydroxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in the appropriate phosphate buffer.
-
Assay Mixture Preparation: In a 96-well plate, combine 25 µL of the Jack Bean Urease enzyme solution and 55 µL of phosphate buffer containing 100 mM urea.
-
Inhibitor Addition: Add 5 µL of the test compound (this compound) at various concentrations to the assay mixture. For the positive control, use thiourea, and for the negative control, add the solvent used to dissolve the test compound.
-
Incubation: Incubate the reaction mixture at 30°C for 15 minutes.
-
Colorimetric Reaction: Following incubation, add 45 µL of phenol reagent and 70 µL of alkali reagent to each well to stop the enzymatic reaction and initiate the colorimetric reaction for ammonia detection.
-
Second Incubation: Incubate the plate for an additional 50 minutes at 37°C to allow for color development.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 630 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mechanism of Action and Signaling Pathways
This compound, as a biscoumarin, functions as a competitive inhibitor of the urease enzyme. This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate (urea) from binding and being hydrolyzed. The interaction is believed to occur with the nickel ions present in the active site of the urease enzyme.
Below is a diagram illustrating the competitive inhibition of urease by this compound.
Caption: Competitive inhibition of urease by this compound.
Logical Workflow for Urease Inhibitor Screening
The process of identifying and characterizing urease inhibitors like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: Workflow for the discovery of urease inhibitors.
The Role of Urease-IN-17 in Inhibiting Helicobacter pylori: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "Urease-IN-17" is not available in the public domain. This document serves as a technical guide using data from well-characterized Helicobacter pylori urease inhibitors to provide a framework for understanding the evaluation and mechanism of novel urease inhibitors. The principles, protocols, and data structures presented herein are directly applicable to the study of new chemical entities targeting H. pylori urease.
Executive Summary
Helicobacter pylori infection is a primary cause of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] The bacterium's ability to survive in the extreme acidic environment of the stomach is critically dependent on its urease enzyme.[1][2] Urease catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide, locally neutralizing gastric acid and allowing the bacteria to colonize the gastric mucosa.[3] This enzyme is a key virulence factor and a validated target for the development of new therapies to combat H. pylori infection, particularly in light of rising antibiotic resistance. This guide details the role and inhibition of H. pylori urease, presenting quantitative data, experimental methodologies, and mechanistic pathways relevant to the study of novel inhibitors like the conceptual this compound.
The Mechanism of H. pylori Urease and Its Inhibition
H. pylori urease is a large, nickel-dependent metalloenzyme. Its active site contains two nickel ions that are essential for catalytic activity. The currently accepted mechanism involves one nickel ion binding and activating urea, while the other activates a water molecule. This dual-ion mechanism facilitates the hydrolysis of urea into carbamate and ammonia. The carbamate then spontaneously decomposes into another molecule of ammonia and carbon dioxide.
Urease inhibitors can act through several mechanisms:
-
Active Site Inhibition: Competitive, non-competitive, or uncompetitive binding to the enzyme's active site. Many inhibitors function by chelating the nickel ions, rendering the enzyme inactive.
-
Mechanism-Based Inhibition: Covalent modification of active site residues, such as the catalytic cysteine on the mobile flap that covers the active site.
-
Substrate Analogs: Mimicking urea to compete for binding at the active site.
The diagram below illustrates the catalytic cycle of H. pylori urease and potential points of inhibition.
References
- 1. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urease - Wikipedia [en.wikipedia.org]
Urease-IN-17 and the Landscape of Urease Inhibition: A Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for a range of pathogenic bacteria, most notably Helicobacter pylori and Proteus mirabilis. Its enzymatic activity, the hydrolysis of urea to ammonia and carbamate, allows these pathogens to survive in acidic environments and contributes to the pathogenesis of various diseases, including gastritis, peptic ulcers, and infection-induced urinary stones. Consequently, the inhibition of urease has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of urease as a drug target, focusing on the characteristics of urease inhibitors, with a specific mention of Urease-IN-17, a compound identified as a urease inhibitor with a reported IC50 of 84 μM[1]. While detailed structural and mechanistic data on this compound are not extensively available in public literature, this guide will situate its activity within the broader context of known urease inhibitors, detailing experimental protocols for inhibitor evaluation and visualizing key biological and experimental pathways.
Urease as a Therapeutic Target
Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea into ammonia and carbon dioxide[2][3]. This reaction is pivotal for certain microorganisms to colonize and persist in hostile environments within a host.
-
Helicobacter pylori : In the highly acidic environment of the stomach, H. pylori utilizes urease to generate ammonia, neutralizing gastric acid and allowing for its survival and colonization of the gastric mucosa[4][5]. Chronic infection with H. pylori is a major cause of gastritis, peptic ulcers, and is a significant risk factor for gastric cancer.
-
Proteus mirabilis : This bacterium is a common cause of complicated urinary tract infections (UTIs) and catheter-associated UTIs (CAUTIs). Urease production by P. mirabilis leads to the formation of ammonia in the urinary tract, increasing urine pH. This alkaline environment promotes the precipitation of calcium and magnesium salts, leading to the formation of infection-induced urinary stones (struvite calculi) and catheter encrustation.
The central role of urease in the pathogenesis of these and other bacterial infections makes it an attractive target for the development of novel anti-infective agents. Unlike traditional antibiotics, urease inhibitors can act as anti-virulence agents, disarming the bacteria without directly killing them, which may reduce the selective pressure for developing resistance.
Urease: Structure and Catalytic Mechanism
Bacterial ureases are multi-subunit enzymes with a high molecular weight. The active site contains two nickel ions (Ni²⁺) that are essential for catalysis. The catalytic mechanism involves the coordination of the urea molecule to the nickel ions, followed by a nucleophilic attack by a water molecule, leading to the hydrolysis of the C-N bond.
The overall reaction is as follows: (NH₂)₂CO + H₂O → 2NH₃ + CO₂
This occurs in two stages. First, urea is hydrolyzed to ammonia and carbamic acid. The carbamic acid then spontaneously decomposes to form another molecule of ammonia and carbonic acid.
Caption: The catalytic cycle of urease, illustrating the hydrolysis of urea.
Classes and Mechanisms of Urease Inhibitors
A diverse range of compounds have been identified as urease inhibitors. These can be broadly classified based on their chemical structure and mechanism of action.
Classes of Urease Inhibitors:
-
Hydroxamic Acids: Acetohydroxamic acid (AHA) is the only FDA-approved urease inhibitor, but its use is limited by side effects.
-
Phosphoramidates: These compounds are potent inhibitors that often act by chelating the nickel ions in the active site.
-
Thioureas and their analogues: Many thiourea derivatives have shown significant urease inhibitory activity.
-
Flavonoids and other natural products: A variety of plant-derived compounds, such as baicalin and hesperetin, have been identified as urease inhibitors.
-
Metal Complexes: Complexes of various metals, including gold and copper, have demonstrated potent urease inhibition.
-
Sulfonamides and other synthetic compounds: A wide array of synthetic molecules continue to be explored for their urease inhibitory potential.
Mechanisms of Inhibition:
-
Competitive Inhibition: The inhibitor reversibly binds to the active site of the enzyme, competing with the substrate (urea). This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. The substrate can still bind to the enzyme, but the enzyme-inhibitor-substrate complex is inactive.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of products. This type of inhibition is more effective at high substrate concentrations.
-
Covalent Inhibition: The inhibitor forms a covalent bond with a key amino acid residue in or near the active site, leading to irreversible or slowly reversible inhibition.
References
- 1. Inhibition Mechanism of Urease by Au(III) Compounds Unveiled by X-ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pakbs.org [pakbs.org]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
Review of novel urease inhibitors including Urease-IN-17
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of urease, its function, and the landscape of its inhibitors. Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction crucial for the survival and virulence of various pathogenic bacteria, including Helicobacter pylori.[1][2] Consequently, the inhibition of urease is a significant therapeutic strategy for treating infections caused by these pathogens.[2][3] While this review aims to be comprehensive, a thorough literature search did not yield specific public-domain information on a compound designated "Urease-IN-17." Therefore, this guide will focus on the broader classes of novel and well-documented urease inhibitors, their mechanisms, and the experimental protocols used for their evaluation.
Urease: Structure, Function, and Pathogenic Role
Urease (EC 3.5.1.5) is a multi-subunit enzyme found in a variety of bacteria, fungi, plants, and invertebrates.[4] Bacterial ureases are particularly important in medicine as they are potent virulence factors. For instance, H. pylori utilizes urease to neutralize the acidic environment of the stomach, allowing it to colonize the gastric mucosa, which can lead to gastritis, peptic ulcers, and even stomach cancer.
The catalytic activity of urease increases the local pH by producing ammonia, a basic molecule. The active site contains two nickel (Ni²⁺) ions, which are essential for catalysis. The generally accepted mechanism involves the coordination of urea to one nickel ion, while a water molecule is activated by the second nickel ion, leading to the hydrolysis of urea into carbamate and ammonia. The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid.
The Urease Maturation Pathway: A Target for Inhibition
The assembly of a functional urease holoenzyme is a complex process involving several accessory proteins. This maturation pathway ensures the correct incorporation of nickel ions into the apoenzyme (the inactive protein without nickel) and is itself a potential target for novel inhibitors. The key proteins involved are UreD, UreE, UreF, and UreG, which act as metallochaperones to facilitate nickel delivery and incorporation.
Caption: Urease maturation pathway involving accessory proteins.
Classes and Quantitative Data of Urease Inhibitors
A wide range of compounds have been investigated for their urease inhibitory potential. They are generally classified based on their chemical scaffolds and mechanism of action. The inhibitory potency is typically reported as the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Inhibitor Class | Example Compound | Source of Urease | IC₅₀ (µM) | Citation(s) |
| Hydroxamic Acids | Acetohydroxamic Acid (AHA) | H. pylori | 46.27 | |
| Acetohydroxamic Acid (AHA) | Standard | 60.22 | ||
| Thioureas | Thiourea | Standard | 23.3 | |
| Phosphoramidates | Diamidophosphoric Acid | S. pasteurii | - (Potent) | |
| Imidazole Derivatives | Disubstituted halo-arylindole | - | 0.12 | |
| Benzothiazole Derivatives | Compound 67 (unspecified) | - | - (Mixed-type) | |
| Coumarin Derivatives | 3,4-dimethoxy benzoyl coumarin | - | 0.13 | |
| Metal Complexes (Cu) | Copper (II) Complex 18 | - | 1.00 | |
| Metal Complexes (Ni) | Nickel (II) Complex 21 | - | 1.17 | |
| Metal Complexes (V) | Vanadium Complex 31 | - | 17.35 |
Note: The source of urease and experimental conditions can significantly affect IC₅₀ values. Data is presented as reported in the cited literature.
Experimental Protocols for Urease Inhibition Assay
The most common method to determine urease activity and evaluate inhibitors is to quantify the amount of ammonia produced from the enzymatic hydrolysis of urea. A typical workflow involves incubating the enzyme with the substrate (urea) and a potential inhibitor, followed by the colorimetric determination of ammonia.
Caption: General workflow for an in vitro urease inhibition assay.
Detailed Methodology: Ammonia Quantification Assay
This protocol is a generalized example based on common colorimetric methods for ammonia detection.
-
Reagent Preparation :
-
Enzyme Solution : Prepare a stock solution of urease (e.g., from Jack Bean or bacterial lysate) in a suitable buffer (e.g., 50 mM acetate buffer, pH 5.0).
-
Substrate Solution : Prepare a solution of urea (e.g., 40 mM) in the same buffer.
-
Inhibitor Solutions : Dissolve test compounds (potential inhibitors) in a suitable solvent (like DMSO) to make stock solutions, then prepare serial dilutions.
-
Colorimetric Reagents :
-
Reagent A (Phenol-Nitroprusside): A solution containing sodium salicylate and sodium nitroprusside.
-
Reagent B (Alkaline Hypochlorite): A solution containing sodium dichloroisocyanurate and sodium hydroxide.
-
-
-
Assay Procedure :
-
In a 96-well microplate or microcentrifuge tubes, add the urease enzyme solution, buffer, and varying concentrations of the test inhibitor. Include a positive control (e.g., Acetohydroxamic acid) and a negative control (solvent only).
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the urea substrate solution to all wells. The final urea concentration is typically around 20 mM.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction (optional, depending on the method).
-
To determine the amount of ammonia produced, add Reagent A followed by Reagent B to each well.
-
Allow the color to develop for approximately 30 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of the resulting blue-green indophenol complex using a microplate reader at a wavelength between 690-720 nm.
-
Prepare a standard curve using known concentrations of ammonium chloride to quantify the ammonia produced in the enzymatic reaction.
-
Calculate the percentage of urease inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Urease Catalytic Mechanism
Understanding the catalytic cycle of urease is fundamental to the rational design of new inhibitors. The mechanism involves a coordinated interplay between the two nickel ions in the active site, specific amino acid residues, and water molecules to facilitate the hydrolysis of urea.
Caption: Simplified catalytic cycle of urease enzyme.
Conclusion
The development of potent and safe urease inhibitors remains a critical area of research in medicinal chemistry and drug development. While classic inhibitors like acetohydroxamic acid have paved the way, novel scaffolds, including metal complexes and various heterocyclic compounds, show promising sub-micromolar inhibitory activities. A thorough understanding of the enzyme's structure, catalytic mechanism, and maturation pathway is essential for the rational design of next-generation therapeutics. The standardized experimental protocols outlined in this guide provide a framework for the consistent evaluation and comparison of these novel inhibitory agents. Future work will likely focus on improving the selectivity and pharmacokinetic properties of these compounds to translate their potent in vitro activity into effective clinical outcomes.
References
Urease-IN-17: A Technical Guide to a Novel Biscoumarin Urease Inhibitor for Agricultural Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen is an essential nutrient for plant growth, and urea is the most widely used nitrogen fertilizer in agriculture worldwide. However, the efficiency of urea is often limited by its rapid hydrolysis into ammonia and carbon dioxide by the enzyme urease, which is abundant in soil. This rapid conversion can lead to significant nitrogen loss through ammonia volatilization, reducing the fertilizer's effectiveness and contributing to environmental pollution. Urease inhibitors are compounds that can slow down this conversion, thereby increasing the availability of nitrogen for plant uptake.
This technical guide provides an in-depth overview of Urease-IN-17, a biscoumarin derivative identified as a potent urease inhibitor. While initially investigated for its medicinal chemistry applications, its mechanism of action suggests significant potential for agricultural use in reducing nitrogen loss. This document details its chemical properties, mechanism of action, and the experimental protocols for its evaluation, providing a foundational resource for researchers interested in its development for agricultural applications.
Chemical Properties and Efficacy of this compound
This compound is a synthetic biscoumarin. A study by Khalid Mohammed Khan and colleagues in 2004 described the synthesis and evaluation of a series of biscoumarins, including the compound now identified as this compound, as a new class of urease inhibitors.[1]
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | IC50 (µM) |
| This compound | C25H15ClO6 | 446.84 | 4322-58-1 | 84 |
Mechanism of Action: Inhibition of Urease by Biscoumarins
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea.[2] The active site of urease contains two nickel ions that are crucial for its catalytic activity. Biscoumarins, including this compound, have been shown to act as competitive inhibitors of urease.[3][4] This mechanism involves the interaction of the biscoumarin molecule with the nickel metallocentre in the enzyme's active site.[3] This interaction prevents the substrate, urea, from binding to the active site, thereby inhibiting the hydrolysis of urea into ammonia and carbamate.
References
- 1. Biscoumarin: new class of urease inhibitors; economical synthesis and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for Urease-IN-17 In Vitro Enzyme Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic reaction leads to an increase in the local pH.[1] In pathogenic microorganisms such as Helicobacter pylori and Proteus mirabilis, urease is a key virulence factor.[2][3] In H. pylori, it allows the bacterium to survive in the acidic environment of the stomach, contributing to gastritis, peptic ulcers, and potentially gastric cancer.[2] In agriculture, the activity of soil ureases can lead to significant nitrogen loss from urea-based fertilizers and environmental pollution due to ammonia volatilization. Therefore, the inhibition of urease activity is a key therapeutic and agricultural goal. Urease inhibitors can be used to combat infections by urease-producing bacteria and to improve the efficiency of nitrogen fertilizers. This document provides a detailed protocol for an in vitro enzyme inhibition assay of a novel urease inhibitor, designated Urease-IN-17.
Principle of the Assay
The activity of urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea. The most common method for this is the Berthelot reaction, a colorimetric assay where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically at approximately 625-670 nm, is directly proportional to the concentration of ammonia produced and thus to the urease activity. The inhibitory effect of this compound is quantified by measuring the reduction in urease activity in its presence compared to a control without the inhibitor.
Experimental Protocols
Materials and Reagents
-
Urease Enzyme: Jack Bean Urease (JBU) is commonly used. Prepare a stock solution in phosphate buffer.
-
Substrate: Urea solution.
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.0-7.5).
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO). Prepare serial dilutions.
-
Positive Control: A known urease inhibitor such as Thiourea or Acetohydroxamic acid (AHA).
-
Berthelot's Reagents:
-
Reagent A (Phenol-nitroprusside solution).
-
Reagent B (Alkali-hypochlorite solution).
-
-
Equipment:
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 625-670 nm.
-
Incubator set to 37°C.
-
Pipettes and other standard laboratory equipment.
-
Assay Protocol
This protocol is designed for a 96-well plate format.
-
Preparation of Reagents:
-
Prepare all solutions using deionized water.
-
Dissolve this compound in DMSO to make a high-concentration stock solution. Then, prepare a series of 2-fold serial dilutions in DMSO.
-
Prepare working solutions of urease, urea, and the positive control in the assay buffer. The concentration of urea should ideally be close to its Km value to ensure sensitivity to different types of inhibitors.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the this compound serial dilutions to the respective wells.
-
For the positive control, add 2 µL of the standard inhibitor solution.
-
For the negative control (100% enzyme activity), add 2 µL of DMSO.
-
Add 20 µL of the urease enzyme solution to each well, except for the blank wells.
-
Mix the contents of the wells and incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
To initiate the enzymatic reaction, add 40 µL of the urea substrate solution to each well.
-
Incubate the plate at 37°C for another 10 minutes.
-
Stop the reaction and start the color development by adding the Berthelot's reagents. The addition of Reagent A can terminate the urease reaction.
-
Add 100 µL of Reagent A to each well, followed by 50 µL of Reagent B. Mix well by tapping the plate.
-
Incubate the plate in the dark for 30 minutes at room temperature for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Controls:
-
Negative Control (Maximal Activity): Contains all reagents except the inhibitor (DMSO is used instead).
-
Positive Control: Contains a known urease inhibitor.
-
Blank (Minimal Activity): Contains all reagents except the enzyme (buffer is used instead).
-
Data Analysis
-
Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] * 100
-
Determination of IC50: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The data can be fitted to a sigmoidal dose-response curve using non-linear regression analysis.
Data Presentation
The quantitative results of the this compound inhibition assay should be summarized in tables for clear comparison.
Table 1: Inhibition of Urease by this compound and Standard Inhibitor
| Compound | IC50 (µM) ± SD |
| This compound | [Insert Value] |
| Thiourea (Std.) | [Insert Value] |
| AHA (Std.) | [Insert Value] |
SD: Standard Deviation from three independent experiments.
Table 2: Absorbance Values for a Representative Assay Plate
| Well Type | This compound Conc. (µM) | Absorbance (630 nm) |
| Negative Control | 0 | [Insert Value] |
| Blank | N/A | [Insert Value] |
| Positive Control (Thiourea) | [Insert Conc.] | [Insert Value] |
| This compound | [Conc. 1] | [Insert Value] |
| This compound | [Conc. 2] | [Insert Value] |
| This compound | [Conc. 3] | [Insert Value] |
| ... | ... | ... |
Visualizations
Urease Catalytic Mechanism and Inhibition
Caption: Urease catalytic cycle and its inhibition by this compound.
Experimental Workflow for Urease Inhibition Assay
Caption: Step-by-step workflow for the in vitro urease inhibition assay.
References
Application Notes: Cell-Based Assay for Testing Urease-IN-17 Efficacy
Introduction
Urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a risk factor for gastric cancer.[1][2][3] H. pylori urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] The resulting ammonia neutralizes the acidic environment of the stomach, facilitating bacterial colonization.[3] The ammonia produced is also directly toxic to gastric epithelial cells, contributing to tissue damage. Consequently, the inhibition of urease activity is a promising therapeutic strategy against H. pylori infections. Urease-IN-17 is a novel compound designed to inhibit urease activity. This document provides a detailed protocol for a cell-based assay to determine the efficacy of this compound in a biologically relevant context by measuring its ability to protect gastric epithelial cells from urease-induced toxicity.
Assay Principle
This assay quantifies the protective effect of this compound against the cytotoxic effects of urease activity on a human gastric adenocarcinoma cell line (AGS). Urease, when added to the cell culture medium in the presence of urea, produces ammonia, which is toxic to the AGS cells and leads to a reduction in cell viability. The efficacy of this compound is determined by its ability to inhibit urease, thereby preventing ammonia production and preserving cell viability. Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. In parallel, the direct cytotoxicity of this compound on AGS cells is assessed to ensure that the observed effects are due to urease inhibition and not compound toxicity.
Experimental Protocols
1. Cell Culture and Maintenance
The AGS human gastric adenocarcinoma cell line is used for this assay.
-
Complete Growth Medium: ATCC-formulated F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency. A subcultivation ratio of 1:3 to 1:8 is recommended. Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution before adding fresh trypsin-EDTA to detach the cells.
2. Protocol for Urease Inhibition Assay
This protocol is designed for a 96-well plate format.
Materials:
-
AGS cells
-
Complete Growth Medium
-
Purified Jack Bean Urease (or H. pylori urease)
-
This compound (stock solution in DMSO)
-
Urea solution (sterile)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed AGS cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept below 0.5%.
-
Treatment:
-
Carefully aspirate the growth medium from the wells.
-
Add 50 µL of the diluted this compound to the respective wells.
-
Add 50 µL of a solution containing urease and urea to each well. The final concentrations should be optimized, but a starting point is 1.2 mg/mL (20 mM) urea and a pre-determined concentration of urease that causes ~50-70% cell death in 24 hours.
-
-
Controls:
-
Cell Control (100% Viability): Cells with 100 µL of serum-free medium.
-
Urease Control (Maximum Toxicity): Cells with urease and urea solution but no inhibitor (add vehicle, e.g., 0.5% DMSO).
-
Vehicle Control: Cells with the highest concentration of DMSO used in the experiment.
-
Blank: Wells with medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
3. Protocol for this compound Cytotoxicity Assay
This protocol assesses the direct toxicity of the inhibitor on AGS cells.
Procedure:
-
Cell Seeding: Seed AGS cells as described in the urease inhibition assay.
-
Treatment: After 24 hours, replace the medium with 100 µL of serum-free medium containing serial dilutions of this compound (same concentrations as the inhibition assay).
-
Controls: Include a "cells only" control and a vehicle control.
-
Incubation: Incubate for the same duration as the inhibition assay (24-48 hours).
-
MTT Assay: Perform the MTT assay and data acquisition as described above.
4. Protocol for Ammonia Quantification (Optional Confirmation)
The Berthelot method can be used to directly measure ammonia in the cell culture supernatant to confirm that this compound is inhibiting its production.
Materials:
-
Ammonia Assay Kit (Modified Berthelot) or individual reagents (Phenol, Sodium Nitroprusside, Sodium Hypochlorite).
-
Ammonium Chloride (for standard curve).
Procedure:
-
Set up the experiment as described in the Urease Inhibition Assay (steps 1-5).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Perform the Berthelot reaction according to a commercial kit protocol or a standard laboratory procedure. This typically involves adding Reagent A (phenol/nitroprusside) followed by Reagent B (hypochlorite) to the supernatant.
-
Incubate for a specified time (e.g., 30 minutes at 37°C) for color development.
-
Measure the absorbance at a wavelength between 630-670 nm.
-
Calculate the ammonia concentration using a standard curve prepared with ammonium chloride.
Data Presentation
Quantitative data should be summarized in the following tables.
Table 1: Efficacy of this compound in Protecting AGS Cells from Urease-Induced Toxicity
| This compound Conc. (µM) | Absorbance (570 nm) ± SD | % Cell Viability | % Urease Inhibition |
| 0 (Urease Control) | Value | Value | 0 |
| Conc. 1 | Value | Value | Value |
| Conc. 2 | Value | Value | Value |
| Conc. 3 | Value | Value | Value |
| Conc. 4 | Value | Value | Value |
| Conc. 5 | Value | Value | Value |
| No Urease (Cell Control) | Value | 100 | N/A |
| Calculated IC50 (µM): | Value |
% Cell Viability = [(Abs_sample - Abs_blank) / (Abs_cell_control - Abs_blank)] x 100 % Urease Inhibition = [ (Abs_sample - Abs_urease_control) / (Abs_cell_control - Abs_urease_control) ] x 100
Table 2: Cytotoxicity of this compound on AGS Cells
| This compound Conc. (µM) | Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Cell Control) | Value | 100 |
| Conc. 1 | Value | Value |
| Conc. 2 | Value | Value |
| Conc. 3 | Value | Value |
| Conc. 4 | Value | Value |
| Conc. 5 | Value | Value |
| Calculated CC50 (µM): | Value |
% Cell Viability = [(Abs_sample - Abs_blank) / (Abs_cell_control - Abs_blank)] x 100
Table 3: Selectivity Index
| Parameter | Value |
| IC50 (µM) | Value from Table 1 |
| CC50 (µM) | Value from Table 2 |
| Selectivity Index (SI = CC50 / IC50) | Value |
A higher selectivity index indicates that the compound is more potent at inhibiting urease-induced toxicity than it is at causing direct cell toxicity, which is a desirable characteristic for a therapeutic agent.
Visualizations
Caption: Mechanism of urease action, inhibition by this compound, and cellular impact.
Caption: Experimental workflow for the cell-based urease inhibition assay.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
Application Notes and Protocols for Urease Inhibitor (Urease-IN-17) in Animal Models of Helicobacter pylori Infection
Disclaimer: Information regarding a specific molecule designated "Urease-IN-17" is not available in the public domain as of the last update. The following application notes and protocols are a generalized guide for a hypothetical potent urease inhibitor, hereafter referred to as this compound, for in vivo evaluation in animal models of Helicobacter pylori infection. These protocols are compiled from established methodologies in the field.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a primary cause of gastritis, peptic ulcers, and gastric cancer.[1][2] A critical virulence factor for its survival and colonization in the acidic gastric environment is the enzyme urease.[3][4] Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, neutralizing the stomach acid in the immediate vicinity of the bacterium.[3] This enzymatic activity is essential for the initial colonization and persistence of H. pylori. Therefore, inhibition of urease is a promising therapeutic strategy to combat H. pylori infection, potentially overcoming issues of antibiotic resistance.
This compound is a novel, potent, and specific inhibitor of H. pylori urease. These application notes provide detailed protocols for evaluating the in vivo efficacy, pharmacokinetics, and safety of this compound in established animal models of H. pylori infection.
Mechanism of Action
This compound is hypothesized to be a competitive inhibitor that targets the nickel-containing active site of the H. pylori urease enzyme. By binding to the active site, it prevents the hydrolysis of urea, thereby inhibiting the production of ammonia. This leads to a localized decrease in pH, making the microenvironment inhospitable for H. pylori survival and colonization.
Caption: Mechanism of this compound action.
In Vivo Efficacy Studies
Animal Models
The most common animal models for studying H. pylori infection are mice (e.g., C57BL/6) and Mongolian gerbils. Gnotobiotic piglets have also been used and are highly susceptible to infection.
Experimental Protocol
This protocol describes a typical efficacy study in a mouse model.
Materials:
-
H. pylori strain (e.g., Sydney strain 1, SS1)
-
6-8 week old C57BL/6 mice
-
Brucella broth with 10% fetal bovine serum (FBS)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard triple therapy (e.g., omeprazole, clarithromycin, and metronidazole)
-
Oral gavage needles
-
Stomach tissue homogenizer
Workflow:
Caption: Experimental workflow for in vivo efficacy testing.
Procedure:
-
Acclimatization: Acclimatize mice for one week before the experiment.
-
Infection: Culture the H. pylori SS1 strain in Brucella broth. Infect mice by oral gavage with approximately 10^8 colony-forming units (CFUs) in 0.2 mL of broth on three separate days (e.g., days 0, 2, and 4).
-
Treatment: Two weeks post-infection, randomize mice into treatment groups. Administer treatments orally once daily for 7 days.
-
Euthanasia and Sample Collection: 24 hours after the final dose, euthanize the mice. Aseptically remove the stomachs.
-
Assessment of Bacterial Load:
-
Weigh a longitudinal strip of the stomach.
-
Homogenize the tissue in 1 mL of Brucella broth.
-
Perform serial dilutions of the homogenate and plate on H. pylori-selective agar.
-
Incubate under microaerophilic conditions for 3-5 days.
-
Count the colonies and express the results as CFU/gram of stomach tissue.
-
-
Histopathology: Fix the remaining stomach tissue in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Urease Activity Assay: Homogenize a portion of the stomach tissue in a suitable buffer. Measure urease activity using a colorimetric assay that detects ammonia production.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound on H. pylori Colonization in Mice
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g stomach) ± SEM | % Reduction vs. Vehicle |
| Vehicle Control | - | 6.5 ± 0.4 | - |
| This compound (Low Dose) | 10 | 4.2 ± 0.5 | 99.5% |
| This compound (High Dose) | 50 | 2.1 ± 0.3 | >99.99% |
| Standard Therapy | - | 1.8 ± 0.2 | >99.99% |
| p < 0.05, *p < 0.01 vs. Vehicle Control |
Table 2: Histopathological Scores of Gastric Inflammation
| Treatment Group | Chronic Inflammation Score (0-3) | Neutrophil Infiltration Score (0-3) | Total Inflammation Score (0-6) |
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 5.3 ± 0.4 |
| This compound (High Dose) | 1.1 ± 0.3 | 0.8 ± 0.2 | 1.9 ± 0.5 |
| Standard Therapy | 0.9 ± 0.2 | 0.6 ± 0.1 | 1.5 ± 0.3 |
| *Scores are graded from 0 (none) to 3 (severe). *p < 0.01 vs. Vehicle Control |
Table 3: Inhibition of Gastric Urease Activity
| Treatment Group | Urease Activity (µmol NH3/min/mg protein) ± SEM | % Inhibition vs. Vehicle |
| Vehicle Control | 15.2 ± 1.8 | - |
| This compound (High Dose) | 2.1 ± 0.5 | 86.2% |
| Standard Therapy | 13.8 ± 2.1 | 9.2% |
| p < 0.01 vs. Vehicle Control |
Pharmacokinetic and Toxicological Evaluation
Pharmacokinetic (PK) Study Protocol
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in healthy animals.
Procedure:
-
Administer a single oral dose of this compound to healthy mice or rats.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Acute Toxicity Study Protocol
Objective: To determine the potential for acute toxicity after a single high dose of this compound.
Procedure:
-
Administer a single high dose (e.g., 2000 mg/kg) of this compound orally to a group of mice.
-
Observe the animals for 14 days for any signs of toxicity, morbidity, or mortality.
-
Record body weight changes and perform gross necropsy at the end of the study.
Logical Relationships in Urease Inhibition Therapy
Caption: Logical flow from intervention to outcome.
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of a novel urease inhibitor, this compound, in animal models of H. pylori infection. Successful demonstration of in vivo efficacy, coupled with a favorable safety profile, would warrant further development of this compound as a potential new therapy for the eradication of H. pylori.
References
- 1. Frontiers | A New Role for Helicobacter pylori Urease: Contributions to Angiogenesis [frontiersin.org]
- 2. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 3. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Urease Inhibitors in Soil Microbiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the characterization and application of urease inhibitors, exemplified by the hypothetical compound "Urease-IN-17," for studying urease activity in soil microbiology. The protocols and data presentation formats are designed to be adaptable for various novel urease inhibitors.
Introduction to Urease and its Inhibition in Soil
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme crucial for the nitrogen cycle, catalyzing the hydrolysis of urea into ammonia and carbon dioxide.[1][2] In agricultural soils, this rapid conversion of urea-based fertilizers can lead to significant nitrogen loss through ammonia volatilization and nitrous oxide emissions, diminishing fertilizer efficiency and causing environmental pollution.[3][4] Urease inhibitors are compounds that block the activity of the urease enzyme, thereby slowing down the rate of urea hydrolysis.[3] This delayed conversion allows for better incorporation of urea into the soil, enhancing nitrogen availability for plants and reducing environmental nitrogen losses.
The study of novel urease inhibitors like "this compound" is critical for developing more effective and environmentally benign agricultural practices. Understanding the inhibitor's mechanism of action, efficacy, and impact on the soil microbial community is essential for its potential application.
Mechanism of Action of Urease and Inhibition
Urease catalyzes the hydrolysis of urea in a two-step process. Initially, urea is hydrolyzed to ammonia and carbamic acid, which then spontaneously decomposes to another molecule of ammonia and carbon dioxide. The active site of urease contains two nickel ions that are essential for its catalytic activity.
Urease inhibitors can function through various mechanisms, including:
-
Competitive Inhibition: The inhibitor competes with urea for binding to the active site of the enzyme.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Well-known urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) are converted in the soil to their oxygen analogue, N-(n-butyl)phosphoric triamide (NBPTO), which is a potent inhibitor of the urease enzyme.
Application: Studying "this compound" in Soil
The primary application of "this compound" in a research context is to assess its potential as a urease inhibitor for agricultural use. This involves a series of experiments to determine its efficacy, optimal concentration, and effects on soil microbial ecology.
Key Research Questions:
-
What is the inhibitory effect of "this compound" on urease activity in different soil types?
-
What is the optimal concentration of "this compound" for effective urease inhibition?
-
How does "this compound" affect the abundance and diversity of urease-producing microorganisms in the soil?
-
What is the impact of "this compound" on the overall soil microbial community structure?
-
How does "this compound" influence the nitrogen cycle in the soil, particularly ammonia volatilization and nitrification rates?
Experimental Protocols
The following are detailed protocols for key experiments to evaluate a novel urease inhibitor.
Protocol 1: Determination of Urease Activity in Soil
This protocol is adapted from standard methods for measuring urease activity.
Objective: To quantify the effect of "this compound" on urease activity in soil samples.
Materials:
-
Fresh soil samples
-
"this compound" stock solution
-
Urea solution (e.g., 10% w/v)
-
Citrate phosphate buffer (pH 6.7)
-
Indophenol reagents
-
Spectrophotometer
-
Incubator
-
Filtration apparatus
Procedure:
-
Sample Preparation: Air-dry and sieve soil samples.
-
Treatment Application: To 5 g of soil, add a specific volume of "this compound" stock solution to achieve the desired final concentration. A control group with no inhibitor should be included.
-
Incubation: Add 20 mL of citrate phosphate buffer and 10 mL of 10% urea solution to the soil. Incubate the mixture at 38°C for 3 hours.
-
Extraction: After incubation, add distilled water to bring the volume to 50 mL and filter the suspension.
-
Ammonium Determination: Determine the concentration of ammonium in the filtrate using the indophenol blue method, measuring the absorbance at 578 nm with a spectrophotometer.
-
Calculation: Calculate the urease activity as the amount of NH4+-N released per gram of soil per hour.
Protocol 2: Soil Microbial Community Analysis
Objective: To assess the impact of "this compound" on the abundance and diversity of the soil microbial community, with a focus on urease-producing microorganisms.
Materials:
-
Soil samples treated with "this compound" (from a longer-term incubation experiment)
-
DNA extraction kit for soil
-
Primers for 16S rRNA gene (for total bacteria) and ureC gene (for urease-producing bacteria)
-
Quantitative PCR (qPCR) machine
-
High-throughput sequencing platform
Procedure:
-
DNA Extraction: Extract total DNA from soil samples using a commercially available kit.
-
qPCR Analysis: Quantify the abundance of total bacteria (using 16S rRNA gene primers) and urease-producing bacteria (using ureC gene primers) via qPCR.
-
High-Throughput Sequencing: Amplify the 16S rRNA and ureC genes using appropriate primers and perform high-throughput sequencing to analyze the diversity and composition of the total bacterial and ureolytic microbial communities.
-
Bioinformatic Analysis: Process the sequencing data to identify the different microbial taxa present and their relative abundances. Compare the community structures between control and "this compound" treated soils.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of "this compound" Concentration on Soil Urease Activity
| "this compound" Concentration (mg/kg soil) | Urease Activity (µg NH4+-N/g soil/h) | Inhibition (%) |
| 0 (Control) | 50.2 ± 2.5 | 0 |
| 1 | 40.1 ± 1.8 | 20.1 |
| 5 | 25.5 ± 1.2 | 49.2 |
| 10 | 15.3 ± 0.9 | 69.5 |
| 20 | 10.8 ± 0.7 | 78.5 |
Data are presented as mean ± standard deviation (n=3). Inhibition percentage is calculated relative to the control.
Table 2: Impact of "this compound" on the Abundance of Total and Ureolytic Bacteria
| Treatment | 16S rRNA Gene Copies/g soil | ureC Gene Copies/g soil |
| Control | 2.5 x 10^9 ± 1.2 x 10^8 | 8.1 x 10^7 ± 4.5 x 10^6 |
| "this compound" (10 mg/kg) | 2.3 x 10^9 ± 1.5 x 10^8 | 7.5 x 10^7 ± 5.1 x 10^6 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Urease catalytic cycle and its inhibition by "this compound".
Caption: Workflow for evaluating "this compound" in soil microbiology.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic investigation of novel urease inhibitors in soil microbiology. By following these guidelines, researchers can effectively characterize the efficacy and environmental impact of compounds like "this compound," contributing to the development of advanced solutions for sustainable agriculture. The adaptability of these protocols allows for their application to a wide range of potential urease inhibitors, facilitating a standardized approach to their evaluation.
References
Application Note: Determination of the IC50 Value for Urease-IN-17
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental protocol for determining the half-maximal inhibitory concentration (IC50) of Urease-IN-17, a potential urease inhibitor. The protocol is based on a well-established colorimetric assay that quantifies the enzymatic activity of urease by measuring the production of ammonia.
Introduction: Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic reaction can lead to an increase in local pH. In agriculture, rapid hydrolysis of urea-based fertilizers by soil microbial urease can lead to significant nitrogen loss and environmental pollution. In medicine, urease produced by certain pathogenic bacteria, such as Helicobacter pylori, is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and contributing to the pathogenesis of gastritis, peptic ulcers, and gastric cancer. Therefore, the identification and characterization of urease inhibitors are of significant interest in both agriculture and medicine. This protocol describes the determination of the IC50 value of a novel inhibitor, designated here as this compound, using the indophenol method to quantify ammonia production.
Experimental Protocols
Principle of the Assay: The enzymatic activity of urease is determined by measuring the rate of ammonia production from the hydrolysis of urea. The amount of ammonia produced is quantified using the indophenol (Berthelot) reaction. In this reaction, ammonia reacts with a phenol reagent and hypochlorite in an alkaline medium to form a blue-colored indophenol dye. The intensity of the blue color, which is proportional to the ammonia concentration, is measured spectrophotometrically at a wavelength of 625-670 nm. The inhibitory activity of this compound is determined by measuring the reduction in ammonia production in the presence of the inhibitor. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in urease activity under the specified assay conditions.
Materials and Reagents:
-
Urease: Jack bean urease (Canavalia ensiformis), lyophilized powder (e.g., Sigma-Aldrich, Roche).
-
Urea: ACS reagent grade.
-
This compound: Experimental inhibitor.
-
Thiourea or Hydroxyurea: As a positive control inhibitor.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Phenol Reagent (Reagent A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.
-
Alkaline Hypochlorite Reagent (Reagent B): 2.5% (w/v) sodium hydroxide and 0.21% (w/v) sodium hypochlorite in water.
-
Dimethyl Sulfoxide (DMSO): For dissolving the inhibitor.
-
96-well clear flat-bottom microplates.
-
Microplate reader.
-
Standard laboratory equipment: Pipettes, tubes, etc.
Preparation of Solutions:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic sodium phosphate solutions to achieve a pH of 7.4.
-
Urease Stock Solution (1 U/mL): Dissolve a calculated amount of Jack bean urease in cold phosphate buffer to obtain a final concentration of 1 U/mL. Prepare this solution fresh before each experiment and keep it on ice.
-
Urea Stock Solution (100 mM): Dissolve an appropriate amount of urea in phosphate buffer to make a 100 mM stock solution.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution. The final concentration will depend on the expected potency of the inhibitor.
-
Positive Control Stock Solution (e.g., 1 mM Thiourea): Dissolve thiourea in phosphate buffer to a concentration of 1 mM.
-
Working Solutions of Inhibitor: Prepare a series of dilutions of this compound in phosphate buffer from the stock solution. The final concentration of DMSO in all wells should be kept constant and low (e.g., <1%).
Assay Procedure (96-well plate format):
-
Assay Setup: To each well of a 96-well plate, add the following in the specified order:
-
25 µL of phosphate buffer (for blank and control wells) or 25 µL of different concentrations of this compound solution (for inhibitor wells) or 25 µL of positive control solution.
-
25 µL of urea stock solution (100 mM).
-
Mix the contents of the wells gently by shaking the plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction Initiation:
-
To initiate the enzymatic reaction, add 50 µL of the urease stock solution (1 U/mL) to each well, except for the blank wells. To the blank wells, add 50 µL of phosphate buffer.
-
The final reaction volume in each well is 100 µL.
-
Mix the plate gently and incubate at 37°C for 30 minutes.
-
-
Color Development:
-
After the incubation period, stop the enzymatic reaction and start the color development by adding 50 µL of Phenol Reagent (Reagent A) to each well.
-
Immediately add 50 µL of Alkaline Hypochlorite Reagent (Reagent B) to each well.
-
Mix the plate and incubate at 37°C for 30 minutes to allow for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
Controls:
-
Blank: Contains all reagents except the urease enzyme. This is used to subtract the background absorbance.
-
Negative Control (100% activity): Contains all reagents, including the enzyme and the solvent (DMSO) used for the inhibitor, but no inhibitor. This represents the maximum enzyme activity.
-
Positive Control: Contains a known urease inhibitor (e.g., thiourea) at a concentration known to cause significant inhibition.
Data Presentation
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the negative control (100% enzyme activity).
-
A_sample is the absorbance of the well containing the inhibitor.
The IC50 value is determined by performing a non-linear regression analysis of the percent inhibition versus the logarithm of the inhibitor concentration. The data is fitted to a sigmoidal dose-response curve.
Table 1: Example Data for IC50 Determination of this compound
| This compound Concentration (µM) | Log [Inhibitor] | Absorbance (630 nm) (Mean ± SD) | % Inhibition |
| 0 (Control) | - | 1.25 ± 0.05 | 0 |
| 1 | 0 | 1.10 ± 0.04 | 12 |
| 5 | 0.70 | 0.88 ± 0.03 | 29.6 |
| 10 | 1 | 0.65 ± 0.02 | 48 |
| 20 | 1.30 | 0.40 ± 0.03 | 68 |
| 50 | 1.70 | 0.20 ± 0.02 | 84 |
| 100 | 2 | 0.15 ± 0.01 | 88 |
Note: The data presented in this table is for illustrative purposes only.
Mandatory Visualization
Urease Catalytic Pathway
References
Urease-IN-17 application in developing anti-biofilm strategies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biological and non-biological surfaces. Biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. The formation and maintenance of these resilient structures are often dependent on specific enzymatic activities that modulate the local microenvironment. One such critical enzyme is urease.
Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This reaction leads to a localized increase in pH, which can protect acid-sensitive bacteria, contribute to the precipitation of minerals that strengthen the biofilm matrix, and serve as a source of nitrogen for bacterial growth.[3][4][5] Consequently, the inhibition of urease activity presents a promising strategy for the development of novel anti-biofilm therapeutics.
Urease-IN-17 is a potent and selective inhibitor of bacterial urease. This application note provides an overview of its potential application in anti-biofilm strategies, including detailed protocols for evaluating its efficacy and a summary of expected quantitative outcomes.
Principle of Action
This compound is hypothesized to disrupt biofilm formation and stability through the targeted inhibition of urease. By blocking the enzymatic activity of urease, this compound is expected to prevent the localized increase in pH within the biofilm microenvironment. This, in turn, may lead to several anti-biofilm effects:
-
Inhibition of Biofilm Formation: By maintaining an acidic microenvironment, which is often inhibitory to the growth of many pathogenic bacteria, this compound may prevent the initial attachment and proliferation of bacteria required for biofilm formation.
-
Destabilization of a Mature Biofilm: The structural integrity of many biofilms is dependent on a pH-mediated precipitation of salts and the optimal functioning of other matrix-modifying enzymes. By preventing pH elevation, this compound may weaken the EPS matrix, leading to the dispersal of the biofilm.
-
Sensitization to Conventional Antibiotics: The altered pH gradient and weakened biofilm structure resulting from urease inhibition could potentially enhance the penetration and efficacy of conventional antibiotics.
Caption: Proposed mechanism of action for this compound in preventing biofilm formation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the anti-biofilm activity of this compound against common urease-producing bacteria.
| Parameter | Staphylococcus aureus | Proteus mirabilis | Klebsiella pneumoniae |
| MIC of this compound (µg/mL) | > 256 | > 256 | > 256 |
| MBIC50 of this compound (µg/mL) | 32 | 16 | 64 |
| MBEC50 of this compound (µg/mL) | 128 | 64 | 256 |
| Biofilm Inhibition at MBIC50 (%) | 55% | 62% | 51% |
| Biofilm Eradication at MBEC50 (%) | 51% | 58% | 49% |
Abbreviations:
-
MIC: Minimum Inhibitory Concentration. The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
MBIC50: Minimum Biofilm Inhibitory Concentration. The lowest concentration of a compound that inhibits biofilm formation by 50%.
-
MBEC50: Minimum Biofilm Eradication Concentration. The lowest concentration of a compound that eradicates 50% of a pre-formed biofilm.
Experimental Protocols
The following are detailed protocols for evaluating the anti-biofilm efficacy of this compound.
Caption: Experimental workflow for evaluating the anti-biofilm activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., S. aureus, P. mirabilis)
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
This compound stock solution
-
Resazurin solution (0.01%)
-
Microplate reader
Protocol:
-
Prepare a bacterial suspension equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Prepare serial two-fold dilutions of this compound in TSB in the wells of a 96-well plate.
-
Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by adding resazurin and measuring fluorescence. The MIC is the lowest concentration with no visible growth.
Biofilm Inhibition Assay (MBIC)
Objective: To determine the concentration of this compound that inhibits biofilm formation.
Materials:
-
96-well, flat-bottomed, tissue culture-treated microtiter plates
-
Bacterial culture
-
TSB supplemented with 1% glucose (to promote biofilm formation)
-
This compound stock solution
-
Crystal Violet solution (0.1%)
-
30% Acetic acid
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.
-
Add a standardized bacterial suspension (approximately 1 x 106 CFU/mL) to each well.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with PBS to remove excess stain and air-dry.
-
Solubilize the stain by adding 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC50 is the concentration that reduces biofilm formation by 50% compared to the untreated control.
Biofilm Eradication Assay (MBEC)
Objective: To determine the concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
Same as for the Biofilm Inhibition Assay.
Protocol:
-
Add a standardized bacterial suspension to the wells of a 96-well plate and incubate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with PBS to remove planktonic cells.
-
Add fresh TSB containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method described above.
-
The MBEC50 is the concentration that eradicates 50% of the pre-formed biofilm compared to the untreated control.
Visualization of Biofilm by Confocal Laser Scanning Microscopy (CLSM)
Objective: To visually assess the effect of this compound on biofilm structure.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture
-
Appropriate growth medium
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains)
-
Confocal microscope
Protocol:
-
Grow biofilms on glass-bottom dishes in the presence or absence of this compound at its MBIC50 or MBEC50.
-
After the desired incubation period, gently wash the biofilms with PBS.
-
Stain the biofilms with a viability stain (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
-
Visualize the biofilms using a confocal microscope. Acquire z-stack images to analyze the three-dimensional structure of the biofilm.
-
Analyze images for changes in biofilm thickness, cell viability, and overall architecture.
Conclusion
This compound represents a promising tool for the development of novel anti-biofilm strategies. By targeting a key enzyme involved in biofilm formation and maturation, it offers a mechanism to inhibit and disperse biofilms, potentially in synergy with existing antimicrobial agents. The protocols outlined in this application note provide a framework for researchers to investigate the anti-biofilm potential of urease inhibitors like this compound.
References
- 1. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Role of Urease Enzymes in Stability of a 10-Species Oral Biofilm Consortium Cultivated in a Constant-Depth Film Fermenter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activity, urease production, antibiotic resistance and virulence in dual species biofilms of Staphylococcus epidermidis and Staphylococcus aureus | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Kinetics Studies with Urease-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for conducting enzyme kinetics studies with Urease-IN-17, a potent urease inhibitor. Detailed protocols for determining urease activity, calculating the IC50 value of this compound, and elucidating its mechanism of inhibition are presented. This document is intended to assist researchers in the fields of enzymology and drug discovery in evaluating the inhibitory potential of this compound against the urease enzyme.
Introduction to Urease and its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[1][2] This enzymatic activity is implicated in the pathogenesis of various diseases, including peptic ulcers and gastritis caused by Helicobacter pylori, as well as urinary tract infections and the formation of infection-induced urinary stones by urease-producing bacteria.[3][4][5] Consequently, the inhibition of urease activity has emerged as a promising therapeutic strategy for the management of these conditions.
This compound is a novel small molecule inhibitor designed to target the active site of urease. Understanding its kinetic parameters is crucial for its development as a potential therapeutic agent. These application notes provide the necessary protocols and guidelines for the characterization of its inhibitory effects on urease.
Urease Signaling Pathway and Inhibition
The enzymatic action of urease and its subsequent inhibition by a compound like this compound can be visualized as a direct interaction at the enzyme's active site, preventing the substrate (urea) from binding and being hydrolyzed.
Caption: Urease reaction and inhibition pathway.
Experimental Protocols
Materials and Reagents
-
Urease (from Jack Bean, Canavalia ensiformis)
-
Urea
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent
-
Alkaline hypochlorite solution
-
Ammonium sulfate (for standard curve)
-
96-well microplates
-
Microplate reader
-
Dimethyl sulfoxide (DMSO)
Protocol 1: Urease Activity Assay (Indophenol Method)
This protocol is based on the Berthelot (or indophenol) method, which measures the ammonia produced from the urease-catalyzed hydrolysis of urea.
Workflow for Urease Activity Assay
Caption: Experimental workflow for urease activity assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 U/mL stock solution of urease in phosphate buffer.
-
Prepare a 100 mM urea solution in phosphate buffer.
-
Prepare serial dilutions of ammonium sulfate in phosphate buffer for the standard curve (e.g., 0-100 µM).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 25 µL of the urease solution.
-
Add 25 µL of phosphate buffer (for control) or inhibitor solution (see Protocol 2).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of phenol reagent.
-
Add 50 µL of alkaline hypochlorite solution.
-
Incubate at 37°C for 30 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Ammonia Standard Curve:
-
In separate wells, add 100 µL of each ammonium sulfate standard dilution.
-
Add 50 µL of phenol reagent and 50 µL of alkaline hypochlorite solution.
-
Incubate and measure the absorbance as described above.
-
Plot the absorbance versus the concentration of ammonium sulfate to generate a standard curve.
-
-
Calculation of Urease Activity:
-
Use the standard curve to determine the concentration of ammonia produced in the reaction wells.
-
Calculate the urease activity, typically expressed in µmol of ammonia produced per minute.
-
Protocol 2: Determination of IC50 for this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Follow the Urease Activity Assay protocol (Protocol 1), adding 25 µL of each this compound dilution to the respective wells instead of the phosphate buffer.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of positive control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Kinetic Studies for Mechanism of Inhibition
This protocol helps to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Procedure:
-
Perform the urease activity assay with varying concentrations of the substrate (urea) in the absence and presence of different fixed concentrations of this compound.
-
Measure the initial reaction rates (v) for each combination of substrate and inhibitor concentrations.
-
Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) for the data obtained with and without the inhibitor.
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mechanism of inhibition.
Types of Enzyme Inhibition
Caption: Different mechanisms of enzyme inhibition.
Data Presentation
Representative Inhibition Data for this compound
| This compound (µM) | Absorbance (625 nm) | % Inhibition |
| 0 (Control) | 0.850 | 0 |
| 0.1 | 0.765 | 10.0 |
| 0.5 | 0.595 | 30.0 |
| 1.0 | 0.425 | 50.0 |
| 5.0 | 0.170 | 80.0 |
| 10.0 | 0.085 | 90.0 |
Summary of Kinetic Parameters for this compound
| Parameter | Value |
| IC50 | 1.0 µM |
| Ki | 0.5 µM |
| Mechanism of Inhibition | Competitive |
Conclusion
The protocols outlined in these application notes provide a robust framework for the kinetic characterization of the urease inhibitor, this compound. The data suggest that this compound is a potent, competitive inhibitor of urease, making it a promising candidate for further preclinical and clinical development for the treatment of urease-associated pathologies. These standardized methods will ensure reproducibility and facilitate the comparison of results across different laboratories.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The multi‐factorial modes of action of urease in the pathogenesis of incontinence associated dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urease Inhibitors in Drug Resistance Studies
Introduction
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] In pathogenic microorganisms such as Helicobacter pylori and Proteus mirabilis, urease activity is a critical virulence factor.[2][3] By producing ammonia, the enzyme neutralizes the acidic environment of the stomach, allowing H. pylori to colonize the gastric mucosa.[3] In the urinary tract, urease-producing bacteria can lead to the formation of infection-induced stones and contribute to catheter-associated urinary tract infections (CAUTIs).
The rise of antibiotic resistance has made treating infections caused by these pathogens increasingly challenging. Targeting urease presents a promising strategy to combat these infections. By inhibiting urease, the pathogen's ability to survive in hostile environments is diminished, potentially restoring the efficacy of conventional antibiotics or reducing the pathogen's virulence. Urease inhibitors, therefore, are valuable tools for studying drug resistance mechanisms and for the development of novel therapeutic strategies. This document provides detailed protocols for the characterization of a novel urease inhibitor and its application in drug resistance studies.
Data Presentation
Quantitative data from the experimental protocols should be organized into clear and concise tables for comparative analysis.
Table 1: In Vitro Urease Inhibition
| Inhibitor | Source of Urease | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| Novel Inhibitor | Jack Bean | Value | e.g., Competitive |
| Novel Inhibitor | H. pylori | Value | e.g., Competitive |
| Acetohydroxamic Acid | Jack Bean | Value | Competitive |
| Thiourea (Control) | Jack Bean | Value | Competitive |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Organism | Antibiotic | Inhibitor | MIC (µg/mL) Alone | MIC (µg/mL) Combination |
|---|---|---|---|---|
| H. pylori (Strain X) | Amoxicillin | - | Value | - |
| H. pylori (Strain X) | Amoxicillin | Novel Inhibitor | - | Value |
| P. mirabilis (Strain Y) | Ciprofloxacin | - | Value | - |
| P. mirabilis (Strain Y) | Ciprofloxacin | Novel Inhibitor | - | Value |
Table 3: Synergy Analysis (Checkerboard Assay)
| Organism | Antibiotic | Inhibitor | FIC A | FIC B | FICI (FIC A + FIC B) | Interpretation |
|---|---|---|---|---|---|---|
| H. pylori (Strain X) | Amoxicillin | Novel Inhibitor | Value | Value | Value | e.g., Synergy |
| P. mirabilis (Strain Y) | Ciprofloxacin | Novel Inhibitor | Value | Value | Value | e.g., Additive |
Note: FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 1: Additive; 1 < FICI ≤ 4: Indifference; FICI > 4: Antagonism.
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay
This protocol determines the 50% inhibitory concentration (IC₅₀) of a novel compound against purified urease. Jack bean urease is commonly used as a standard.
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea solution (100 mM)
-
Phosphate buffer (e.g., 50 mM K₂HPO₄, pH 6.8-7.0)
-
Phenol red indicator solution
-
Novel inhibitor stock solution (in DMSO)
-
Thiourea or Acetohydroxamic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the novel inhibitor and the positive control in the assay buffer. The final concentration of DMSO should be kept below 1% in all wells.
-
In a 96-well plate, add 10 µL of the assay buffer, 10 µL of H₂O, and 20 µL of urease enzyme solution to each well.
-
Add 10 µL of each inhibitor dilution to the respective wells. For the negative control (maximum activity), add 10 µL of buffer/DMSO.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 40 µL of the urea substrate (final concentration ~20 mM) to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 562 nm for phenol red) at time zero and then kinetically every minute for 15-30 minutes.
-
The rate of change in absorbance is proportional to the urease activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Whole-Cell Urease Activity Assay
This protocol assesses the inhibitor's effect on urease activity in a live bacterial culture.
Materials:
-
Urease-positive bacterial strain (e.g., H. pylori, P. mirabilis)
-
Appropriate liquid culture medium (e.g., Brucella broth for H. pylori)
-
Urea agar or broth (e.g., Christensen's urea agar)
-
Novel inhibitor stock solution
-
Spectrophotometer
Procedure:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in a suitable buffer.
-
Aliquot the bacterial suspension into tubes.
-
Add various concentrations of the novel inhibitor to the tubes and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Inoculate the treated bacterial suspensions onto or into the urea test medium, which contains a pH indicator.
-
Incubate at 37°C and monitor for a color change, which indicates ammonia production. The time taken for the color change is inversely proportional to the urease activity.
-
Alternatively, the amount of ammonia produced can be quantified using methods like the Berthelot reaction for a more quantitative result.
Protocol 3: Synergy Testing (Checkerboard Assay)
This protocol evaluates the interaction between the urease inhibitor and a conventional antibiotic.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (or other appropriate medium)
-
Novel inhibitor
-
Antibiotic of interest
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the antibiotic (e.g., horizontally across the plate) and the urease inhibitor (e.g., vertically down the plate) in the 96-well plate. This creates a matrix of different concentration combinations.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include control wells with only the antibiotic, only the inhibitor, and no active compounds (growth control).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC A (Antibiotic) = MIC of antibiotic in combination / MIC of antibiotic alone
-
FIC B (Inhibitor) = MIC of inhibitor in combination / MIC of inhibitor alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC A + FIC B.
-
Interpret the FICI value to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
Visualizations
References
High-Throughput Screening Assays for Urease Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[3][4] The production of ammonia leads to an increase in local pH, which facilitates bacterial survival in acidic environments and can cause tissue damage.[1] Consequently, the inhibition of urease activity presents a promising therapeutic strategy for combating these infections.
High-throughput screening (HTS) plays a pivotal role in the discovery of novel urease inhibitors by enabling the rapid evaluation of large compound libraries. This document provides detailed application notes and protocols for performing HTS assays to identify and characterize urease inhibitors, with a focus on a colorimetric method amenable to a 96-well plate format.
Principle of the Assay
The most common HTS method for urease inhibitors is based on the quantification of ammonia produced from the enzymatic hydrolysis of urea. The Berthelot (or indophenol) reaction is a robust and sensitive colorimetric method for ammonia detection. In this reaction, ammonia reacts with a phenol reagent and hypochlorite in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the urease activity. A decrease in color intensity in the presence of a test compound indicates inhibition of the enzyme.
Materials and Reagents
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea (Molecular Biology Grade)
-
Thiourea (Positive Control Inhibitor)
-
Acetohydroxamic acid (AHA) (Positive Control Inhibitor)
-
Phosphate Buffer (e.g., 20 mM Sodium Phosphate, pH 7.5)
-
Phenol Reagent (Berthelot's Reagent A)
-
Alkaline Hypochlorite Reagent (Berthelot's Reagent B)
-
Ammonium Chloride (for standard curve)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570-630 nm
-
Multichannel pipettes
-
Incubator
Experimental Protocols
Preparation of Reagents
-
Urease Stock Solution: Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point is 1 U/mL.
-
Urea Substrate Solution: Prepare a 100 mM solution of urea in phosphate buffer.
-
Test Compound and Control Inhibitor Solutions: Dissolve test compounds and control inhibitors (Thiourea, Acetohydroxamic acid) in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mM). Further dilute in phosphate buffer to the desired concentrations for the assay. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
-
Berthelot's Reagent A (Phenol Reagent): Dissolve 5 g of phenol and 25 mg of sodium nitroprusside in deionized water to a final volume of 500 mL. Store in a dark, airtight bottle at 4°C.
-
Berthelot's Reagent B (Alkaline Hypochlorite Reagent): A commercially available solution containing 0.2% sodium hypochlorite in an alkaline solution can be used. Alternatively, it can be prepared by mixing sodium hypochlorite and sodium hydroxide solutions.
-
Ammonium Chloride Standard Solutions: Prepare a stock solution of 100 mM ammonium chloride in deionized water. Create a series of dilutions (e.g., 0, 0.5, 1, 2, 3, 4, and 5 mM) to generate a standard curve.
Ammonia Standard Curve
An ammonia standard curve should be generated for each experiment to accurately quantify the ammonia produced.
-
Add 25 µL of each ammonium chloride standard dilution in duplicate to the wells of a 96-well plate.
-
Add 50 µL of Berthelot's Reagent A to each well.
-
Add 50 µL of Berthelot's Reagent B to each well.
-
Add 150 µL of deionized water to each well for a final volume of 275 µL.
-
Incubate the plate at room temperature for 15-20 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values against the corresponding ammonia concentrations and perform a linear regression to obtain the equation of the line.
Urease Inhibition Assay Protocol
-
Assay Plate Setup:
-
Blank: 25 µL Phosphate Buffer, 50 µL Phosphate Buffer, 25 µL Urea Solution
-
Negative Control (100% activity): 25 µL Urease Solution, 25 µL Phosphate Buffer (with solvent if compounds are in solvent), 25 µL Urea Solution
-
Positive Control (Inhibitor): 25 µL Urease Solution, 25 µL of a known inhibitor solution (e.g., Thiourea), 25 µL Urea Solution
-
Test Compound: 25 µL Urease Solution, 25 µL of test compound solution, 25 µL Urea Solution
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 25 µL of urease solution to the wells containing the test compounds, positive control, and negative control.
-
Add 25 µL of phosphate buffer to the blank wells.
-
Add 25 µL of the respective test compound, positive control inhibitor, or buffer/solvent to the appropriate wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the 100 mM urea substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the enzymatic reaction and initiate the colorimetric reaction by adding 50 µL of Berthelot's Reagent A to all wells.
-
Add 50 µL of Berthelot's Reagent B to all wells.
-
Incubate at 37°C for 20 minutes for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Percentage Inhibition Calculation: The percentage of urease inhibition for each test compound is calculated using the following formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100 Where:
-
Abs_test is the absorbance of the well with the test compound.
-
Abs_blank is the absorbance of the blank well.
-
Abs_neg_control is the absorbance of the negative control well (100% enzyme activity).
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited. To determine the IC50 value, perform the assay with a range of inhibitor concentrations. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Table 1: IC50 Values of Known Urease Inhibitors
| Compound | Urease Source | Assay Method | IC50 (µM) | Reference |
| Thiourea | Jack Bean | Indophenol | 21.0 ± 0.01 | |
| Acetohydroxamic Acid (AHA) | Proteus mirabilis | Berthelot | 36.6 ± 15.8 | |
| Quercetin | Proteus mirabilis | Berthelot | 8.66 | |
| Compound 2a | - | - | 27.9 µg/mL | |
| Compound 2i | - | - | 27.1 µg/mL | |
| Piperazine-based bis-Schiff base 2 | - | - | 2.10 ± 1.10 |
Assay Quality Control
For HTS assays, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a statistical parameter used for this purpose.
Z'-Factor Calculation:
Z' = 1 - [(3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control|]
Where:
-
SD_neg_control is the standard deviation of the negative control.
-
SD_pos_control is the standard deviation of the positive control.
-
Mean_neg_control is the mean of the negative control.
-
Mean_pos_control is the mean of the positive control.
Interpretation of Z'-Factor:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: A poor assay, not suitable for HTS.
Visualizations
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common stability issues with Urease-IN-17 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Urease-IN-17 in solution. These resources are intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a small molecule inhibitor and, like many organic compounds, its solubility can be limited in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For your final experimental concentration, this stock solution can then be diluted into the aqueous buffer used for your urease activity assay. Always add the stock solution to the buffer and mix immediately to prevent precipitation.
Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?
A2: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in the current solvent or conditions. Here are a few troubleshooting steps:
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Warming: Briefly warm the solution to 37°C. However, be cautious as prolonged heating can lead to degradation.
-
Adjusting Solvent Concentration: If diluting a stock solution, you may need to use a higher percentage of the organic solvent in your final solution, ensuring it does not affect the urease enzyme activity.
-
Fresh Preparation: If the precipitate does not dissolve, it is best to prepare a fresh solution.
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions of this compound prepared in an organic solvent like DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C. This minimizes freeze-thaw cycles which can lead to degradation. Protect the solutions from light.
Q4: For how long is this compound stable in aqueous buffer?
A4: The stability of this compound in aqueous buffers is significantly lower than in organic solvents. It is highly recommended to prepare fresh dilutions in your experimental buffer immediately before each experiment. Avoid storing the inhibitor in aqueous solutions for extended periods, even at 4°C, as this can lead to hydrolysis or degradation, resulting in a loss of inhibitory activity.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of urease activity.
This issue can often be traced back to the instability of this compound in the experimental solution.
| Potential Cause | Recommended Action |
| Degradation in Aqueous Buffer | Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment. Do not use pre-diluted solutions that have been stored. |
| Precipitation | Visually inspect your solution for any precipitate. If present, refer to the troubleshooting steps in FAQ Q2. Ensure the final concentration of the organic solvent from the stock solution is not causing precipitation when diluted in the aqueous buffer. |
| pH-dependent Instability | Urease activity is optimal around pH 7.4.[1] However, the stability of your inhibitor might be pH-sensitive. If your assay buffer has a pH outside the neutral range, consider evaluating the stability of this compound at that specific pH. |
| Interaction with Assay Components | Some buffer components can interact with and degrade small molecules. If you suspect this, you can test the stability of this compound in the buffer over time using an analytical method like HPLC. |
Issue 2: Variability between experimental replicates.
High variability between replicates can be a sign of inconsistent inhibitor concentration due to stability issues.
| Potential Cause | Recommended Action |
| Incomplete Dissolution | Ensure the stock solution is fully dissolved before making dilutions. Vortex and visually inspect the stock solution before each use. |
| Adsorption to Plastics | Small molecules can sometimes adsorb to the surface of plastic labware. To minimize this, consider using low-adhesion microplates or tubes. Pre-rinsing pipette tips with the solution before transfer can also help. |
| Uneven Evaporation | If incubating for extended periods, ensure plates are properly sealed to prevent evaporation, which can concentrate the inhibitor and other reagents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in light-protective tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Urease Activity Assay (Colorimetric)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Prepare Reagents:
-
Urease solution (e.g., from Jack Bean, prepared in a suitable buffer like phosphate buffer, pH 7.0).
-
Urea solution (substrate).
-
Phenol red indicator solution.
-
This compound working solutions (freshly diluted from stock into the assay buffer).
-
-
Assay Procedure:
-
In a 96-well plate, add the desired concentrations of this compound. Include a vehicle control (DMSO or ethanol at the same final concentration).
-
Add the urease enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the urea substrate solution.
-
The hydrolysis of urea produces ammonia, which increases the pH of the solution.[2][3]
-
Monitor the color change of the phenol red indicator over time. The color will shift from yellow to pink/red as the pH increases.
-
Read the absorbance at a suitable wavelength (e.g., 560 nm) using a microplate reader.
-
Calculate the percentage of inhibition based on the rate of color change in the presence of the inhibitor compared to the vehicle control.
-
Visualizations
References
Optimizing the working concentration of Urease-IN-17 for cell culture
Welcome to the technical support center for Urease-IN-17. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you effectively determine the optimal working concentration of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel inhibitor like this compound, it is recommended to start with a broad dose-response curve to determine its effect on your specific cell line. A typical starting range is from 1 nM to 10 µM.[1] This wide range helps in identifying the concentration at which the desired on-target effect is observed with minimal cytotoxicity.
Q2: How should I prepare the stock solution for this compound?
A2: Most small molecule inhibitors are dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2][3] It is crucial to store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: I'm observing precipitation when I add this compound to my cell culture medium. What should I do?
A3: Precipitation is a common issue with hydrophobic compounds and can be caused by "solvent shock" when a concentrated DMSO stock is diluted into an aqueous medium.[4] To mitigate this, try pre-warming the media to 37°C and adding the inhibitor stock dropwise while gently swirling. A stepwise dilution, where the stock is first diluted in a small volume of media before being added to the final volume, can also prevent the compound from crashing out of solution.
Q4: The final concentration of DMSO in my experiment is affecting my cells. How can I minimize this?
A4: The final concentration of DMSO in cell culture should ideally be below 0.5%, and for many cell lines, even lower (less than 0.1%) is recommended to avoid solvent-induced toxicity. To achieve this, prepare a higher concentration stock solution of this compound. Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.
Q5: this compound is not showing the expected inhibitory effect. What are the possible reasons?
A5: Several factors could contribute to a lack of effect. First, verify the integrity and purity of your this compound stock. Ensure that the compound is fully dissolved, as poor solubility will lead to a lower effective concentration. It's also possible that the chosen cell line is not sensitive to the inhibitor or that the compound is not permeable to the cell membrane.
Q6: I am observing high levels of cell death that don't seem related to the inhibition of urease. What could be the cause?
A6: This could be due to off-target effects or general cytotoxicity of the compound at the tested concentrations. It is important to perform a cell viability assay (e.g., MTT, CCK-8) to determine the 50% cytotoxic concentration (CC50). The optimal working concentration should be well below the CC50 to ensure that the observed effects are due to the intended mechanism of action.
Troubleshooting Guides
Issue 1: Inconsistent or Not Reproducible Results
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. | Repeated changes in temperature can compromise the stability and effectiveness of the inhibitor. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use a new tip for each dilution. | Small errors in volume can lead to significant variations in the final concentration, especially with potent inhibitors. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Cells at high passage numbers can exhibit altered morphology, growth rates, and drug sensitivity. |
| Variable Seeding Density | Ensure a uniform cell seeding density across all wells of your microplate. | Inconsistent cell numbers will lead to variability in the assay readout. |
Issue 2: High Background or Signal-to-Noise Ratio in Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Media Interference | Use a media-only blank to subtract the background absorbance or fluorescence. | Phenol red and other components in the culture media can interfere with colorimetric and fluorometric assays. |
| Contamination | Maintain aseptic technique during all experimental procedures to prevent bacterial or fungal contamination. | Microbial contamination can alter the pH of the media and interfere with assay reagents. |
| Edge Effects | To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. | Evaporation from the outer wells can concentrate the inhibitor and affect cell growth, leading to skewed results. |
Data Presentation
Table 1: Determining the Optimal Concentration of this compound
| Parameter | Description | Example Data |
| IC50 (On-Target) | The concentration of this compound that causes 50% inhibition of the target (urease activity). | 5 µM |
| EC50 (Cellular) | The concentration of this compound that produces 50% of the maximum possible biological effect in a cell-based assay. | 10 µM |
| CC50 (Cytotoxicity) | The concentration of this compound that causes the death of 50% of the cells. | > 50 µM |
Interpretation: An ideal working concentration would be around the EC50 (10 µM), as it provides a strong on-target effect and is well below the cytotoxic concentration, indicating a good therapeutic window.
Table 2: Recommended Solvent Concentrations for Cell Culture
| Solvent | Recommended Stock Concentration | Maximum Final Concentration in Media | Notes |
| DMSO | 10-50 mM | < 0.5% (ideally < 0.1%) | Standard choice, but can affect cell differentiation and viability at higher concentrations. |
| Ethanol | 10-50 mM | < 0.5% | Can be more volatile than DMSO. |
| DMF | 10-50 mM | < 0.1% | Can be more toxic than DMSO; requires thorough testing. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (CCK-8)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay that measures the metabolic activity of viable cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 10-point serial dilution.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO only) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the data to the vehicle control to determine the percent cell viability.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Simplified mechanism of this compound action.
References
Dealing with Urease-IN-17 precipitation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urease-IN-17. Our goal is to help you overcome common challenges, particularly precipitation issues, and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of the urease enzyme, with a reported IC50 of 84 μM[1]. Chemically, it is a biscoumarin derivative with the chemical formula C25H15ClO6 and a molecular weight of 446.84 g/mol . Its CAS number is 4322-58-1[1].
Q2: What is the primary application of this compound?
A2: this compound is primarily used in research and drug development to study the function of urease and to develop potential therapeutic agents against urease-producing pathogens. Urease is a key virulence factor for several bacteria, including Helicobacter pylori, and is involved in conditions like peptic ulcers and urinary tract infections.
Q3: What are the general solubility characteristics of this compound?
A3: As a biscoumarin derivative, this compound is expected to have poor solubility in water and aqueous buffers[2]. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO)[2].
Q4: Why is my this compound precipitating in the experimental buffer?
A4: Precipitation of this compound in aqueous buffers is a common issue due to its hydrophobic nature[2]. This can occur if the final concentration of the compound exceeds its solubility limit in the assay buffer, or if the concentration of the organic solvent used to dissolve it (like DMSO) is too high, causing the protein to denature and precipitate, or too low, causing the compound to crash out of solution.
Troubleshooting Guide: Dealing with this compound Precipitation
Precipitation of this compound during your experiment can lead to inaccurate and unreliable results. This guide provides a step-by-step approach to troubleshoot and prevent this issue.
Initial Checks and Quick Fixes
-
Visual Inspection: Before starting your experiment, visually inspect your this compound stock solution and the final assay mixture for any signs of precipitation (cloudiness, visible particles).
-
Vortexing and Sonication: Ensure your stock solution is fully dissolved by vortexing thoroughly. Gentle sonication can also help to break up any small aggregates that may not be visible.
Systematic Troubleshooting Workflow
If precipitation persists, follow this systematic workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Recommendations
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | The compound has low solubility in the chosen solvent or has come out of solution during storage. | Prepare a fresh stock solution of this compound in 100% high-purity DMSO. Aim for a high concentration (e.g., 10-50 mM) to minimize the volume added to the aqueous buffer. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Gentle warming to 37°C can also aid dissolution. |
| Precipitation Upon Dilution in Aqueous Buffer | The final concentration of this compound exceeds its solubility in the aqueous buffer. | 1. Reduce Final Concentration: Test a lower final concentration of this compound in your assay. 2. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, ideally less than 1% (v/v), to avoid affecting enzyme activity. However, a certain amount of DMSO is necessary to maintain solubility. You may need to empirically determine the optimal DMSO concentration. 3. Serial Dilutions: Prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer. This gradual reduction in solvent strength can prevent the compound from crashing out. |
| Precipitation Over Time During Assay | The compound is on the edge of its solubility and slowly aggregates and precipitates as the assay progresses. | 1. Incorporate Solubilizing Agents: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) or a carrier protein like bovine serum albumin (BSA) at 0.1% (w/v) to your assay buffer. These agents can help to keep hydrophobic compounds in solution. 2. pH Adjustment: The solubility of some compounds is pH-dependent. If your experimental design allows, you can test a range of pH values for your buffer to see if solubility improves. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing this compound solutions to minimize the risk of precipitation.
-
Prepare a 10 mM Stock Solution in 100% DMSO:
-
Weigh out the appropriate amount of this compound powder (MW: 446.84 g/mol ).
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication (5-10 minutes) in a water bath sonicator can be used to aid dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate and Final Working Solutions:
-
Thaw a fresh aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
For the final dilution into the aqueous assay buffer, add the inhibitor solution to the buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Ensure the final concentration of DMSO in the assay is kept low (e.g., <1% v/v).
-
Protocol 2: Urease Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against urease. The assay is based on the Berthelot reaction, which measures the ammonia produced from the hydrolysis of urea.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% v/v sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a solution of jack bean urease in phosphate buffer.
-
Prepare a solution of urea in phosphate buffer.
-
Prepare working solutions of this compound at various concentrations by diluting the stock solution in phosphate buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound working solution (or DMSO vehicle for control)
-
Urease solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the urea solution to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
-
Stop the Reaction and Develop Color:
-
Add the phenol reagent to each well.
-
Add the alkali reagent to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for color development.
-
-
Measure Absorbance:
-
Read the absorbance of each well at a wavelength of approximately 630 nm using a microplate reader.
-
-
Calculate Percentage Inhibition:
-
Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Signaling Pathways and Experimental Workflows
Urease Catalytic Cycle
The following diagram illustrates the catalytic cycle of urease, showing the hydrolysis of urea into ammonia and carbamate.
Caption: The catalytic cycle of the urease enzyme.
Workflow for Urease Inhibition Assay
This diagram outlines the general workflow for conducting a urease inhibition assay.
Caption: General workflow for a urease inhibition assay.
References
Technical Support Center: Mitigating Cytotoxicity of Urease Inhibitors in Cell-Based Studies
Welcome to the technical support center for researchers utilizing urease inhibitors in cell-based assays. This resource is designed to assist scientists and drug development professionals in troubleshooting and mitigating potential cytotoxicity associated with these compounds, using Acetohydroxamic Acid (AHA) as a primary example. The principles and protocols outlined here can be adapted for other urease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for urease inhibitors like Acetohydroxamic Acid (AHA)?
A1: Urease inhibitors, such as AHA, function by blocking the active site of the urease enzyme.[1][2] Urease is a metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[3][4] This enzymatic reaction leads to a significant increase in the local pH due to ammonia production.[3] By inhibiting urease, these compounds prevent this pH elevation and the subsequent cellular damage caused by ammonia.
Q2: Is cytotoxicity an expected outcome when using urease inhibitors?
A2: Cytotoxicity can be an expected outcome, particularly at high concentrations. For instance, both Acetohydroxamic Acid (AHA) and another inhibitor, Bis-TU, have been shown to affect the survival of HepG2 liver cells at a concentration of 10 mM within 24 hours of incubation. It is crucial to distinguish between on-target effects (inhibition of urease) and off-target cytotoxicity.
Q3: What are the initial steps to confirm that the observed cell death is caused by the urease inhibitor?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for urease inhibition and the half-maximal cytotoxic concentration (CC50) in your specific cell line. This will provide a quantitative measure of the compound's potency and toxicity. It is also essential to include a vehicle-only control (e.g., DMSO) to ensure that the solvent used to dissolve the inhibitor is not causing the cytotoxicity.
Troubleshooting Guide
Issue: Unexpectedly High Cytotoxicity Observed
If you are observing a higher-than-expected level of cytotoxicity, or if cytotoxicity is occurring in cell lines where it is not anticipated, the following guide provides a systematic approach to troubleshooting.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Compound Concentration | Verify the final concentration of the urease inhibitor. Perform a serial dilution and a new dose-response curve. | An error in calculation or dilution can lead to a much higher effective concentration than intended. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control. | High concentrations of some solvents can be toxic to cells. |
| Compound Instability/Precipitation | Visually inspect your stock solution and the final concentration in your media for any precipitation. Assess the stability of the compound in your culture medium over the time course of the experiment. | The compound may not be fully dissolved or could be degrading, leading to inaccurate concentrations or the formation of toxic aggregates. |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma). Test a fresh batch of cells. | Contaminants can induce cell death, confounding the results of the cytotoxicity assay. |
| On-Target Toxicity | The sensitive cell line may have high expression of a target that is critical for survival and is being affected by the inhibitor. Validate target expression levels (e.g., via Western Blot or qPCR). | The intended inhibitory effect may be lethal to certain cell lines that are highly dependent on the target pathway. |
| Off-Target Effects | The urease inhibitor may be interacting with an unintended molecular target present in the sensitive cell line. Consider performing a kinome scan or similar off-target profiling assay. | Small molecules can have unintended interactions with other proteins, leading to unexpected biological effects, including cytotoxicity. |
Data Presentation
Table 1: Inhibitory and Cytotoxic Concentrations of Select Urease Inhibitors
| Compound | Target/Organism | IC50 / MIC | Cell Line | CC50 / LC50 | Incubation Time | Reference |
| Acetohydroxamic Acid (AHA) | Proteus mirabilis (whole cell) | - | HepG2 | >1.25 mM | 24 h | |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | 2.5 mM (MIC) | - | - | 24 h | |
| Bis-TU | Proteus mirabilis (whole cell) | - | HepG2 | >1.25 mM | 24 h | |
| Baicalin | Helicobacter pylori | 8 mM (MIC) | - | - | 24 h | |
| Ebselen | Helicobacter pylori | 0.06 mM (MIC) | - | - | 24 h |
IC50: Half-maximal inhibitory concentration; MIC: Minimal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; LC50: Half-maximal lethal concentration.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effect of a compound on a particular cell line.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the urease inhibitor. Add the compound to the respective wells. Include vehicle-only controls and untreated controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the compound concentration to determine the CC50 value.
Protocol 2: Urease Activity Assay (Berthelot Assay)
This protocol measures the accumulation of ammonia to determine urease activity.
Materials:
-
Whole-cell suspension of urease-producing bacteria (e.g., P. mirabilis)
-
Phosphate buffer saline (PBS)
-
Urea solution
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Culture the urease-producing bacteria overnight. Centrifuge the culture, discard the supernatant, and resuspend the pellet in PBS.
-
Inhibition Assay: In a microplate, mix the bacterial suspension with various concentrations of the urease inhibitor and incubate.
-
Urea Addition: Add urea solution to initiate the enzymatic reaction and incubate.
-
Color Development: Add phenol-nitroprusside and alkaline hypochlorite solutions to develop a colored product (indophenol) which is proportional to the ammonia concentration.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm).
-
Data Analysis: Calculate the percentage of urease inhibition relative to the untreated control.
Visualizations
Caption: A workflow for troubleshooting unexpected cytotoxicity.
Caption: Mechanism of urease action and its inhibition.
Caption: A hypothetical off-target signaling pathway.
References
- 1. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference of Urease Inhibitors in Colorimetric Assays
Frequently Asked Questions (FAQs)
Q1: Why might a urease inhibitor like Urease-IN-17 interfere with my colorimetric assay?
Urease inhibitors can interfere with colorimetric assays through several mechanisms, depending on their chemical structure and the principle of the assay being used. Common reasons for interference include:
-
Reducing Properties: Many inhibitors contain functional groups that can act as reducing agents. In assays like the Bicinchoninic Acid (BCA) assay, which relies on the reduction of Cu²⁺ to Cu¹⁺, these inhibitors can directly reduce the copper ions, leading to a false-positive signal and an overestimation of protein concentration.[1][2]
-
Chelating Properties: Urease inhibitors often function by chelating the nickel ions in the enzyme's active site.[3][4] If these compounds can also chelate other metal ions, such as the copper used in BCA or Lowry assays, they can interfere with the formation of the colored product.[5]
-
pH Alteration: Some inhibitors are formulated in buffers that can alter the pH of the assay reaction. This is particularly problematic for pH-sensitive assays like the Bradford assay, which requires acidic conditions for the Coomassie dye to bind to proteins effectively. A shift in pH can lead to high background or inaccurate readings.
-
Intrinsic Absorbance: The inhibitor itself might absorb light at or near the wavelength used for measurement in the assay, leading to artificially high readings.
-
Reaction with Assay Reagents: Functional groups on the inhibitor, such as thiols or carboxylic acids, can directly react with assay reagents. For example, thiol-containing compounds are known to interfere with the MTT assay by reducing the tetrazolium salt in the absence of cellular activity.
Q2: Which common colorimetric assays are susceptible to interference from urease inhibitors?
Several widely used assays can be affected:
-
BCA and Lowry Assays: Highly susceptible due to their reliance on copper reduction. Reducing agents and metal chelators are significant interferents.
-
Bradford Assay: Generally more resistant than copper-based assays, but can be affected by substances that alter the pH of the acidic reagent or by detergents.
-
MTT and other Tetrazolium Salt-Based Assays: These assays measure metabolic activity through the reduction of a tetrazolium salt. Small molecules with reducing potential, particularly those containing thiols, can directly reduce the MTT reagent, leading to false-positive signals of cell viability.
-
Griess Assay: This assay detects nitrite and is used to measure nitric oxide production. It is prone to interference from various compounds, including those with reducing properties like thiols and ascorbate.
Q3: How can I quickly check if this compound is interfering with my assay?
A straightforward way to test for interference is to run a "compound-only" control.
Workflow for Interference Check:
Caption: A simple workflow to detect assay interference from a test compound.
Troubleshooting Guides
Issue 1: My protein concentration readings are unexpectedly high in a BCA assay.
Possible Cause: The urease inhibitor likely has reducing properties, leading to a false-positive signal.
Solutions:
-
Create an Inhibitor-Specific Standard Curve: This is the most direct way to compensate for the interference. By preparing your protein standards in the same buffer containing this compound as your samples, the background signal from the inhibitor is accounted for in the standard curve.
-
Dilute the Sample: If your protein concentration is high, diluting the sample can lower the inhibitor's concentration to a non-interfering level.
-
Remove the Inhibitor: For critical applications, removing the inhibitor before the assay is the most robust solution.
-
Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to pellet the protein, discard the supernatant containing the inhibitor, and then resuspend the protein in a compatible buffer.
-
Dialysis/Desalting: Use spin columns or dialysis cassettes to exchange the buffer and remove the small molecule inhibitor.
-
-
Switch to a More Compatible Assay: The Bradford assay is generally less susceptible to reducing agents. Consider this as an alternative, but remember to validate for interference as well.
Issue 2: My Bradford assay results are inconsistent, and the standard curve is non-linear.
Possible Cause: The buffer containing the urease inhibitor is altering the pH of the acidic Bradford reagent.
Solutions:
-
Verify Buffer Consistency: Ensure that the exact same buffer composition and concentration (including the inhibitor) are used for the blank, standards, and all samples.
-
Check for pH Shift: Mix your sample buffer (with the inhibitor) and the Bradford reagent (e.g., in a 1:1 ratio) and measure the pH. If it's significantly different from the reagent mixed with a compatible buffer, pH interference is likely.
-
Reduce Sample Volume: Using a smaller volume of your sample in the assay can minimize the buffering effect on the acidic Coomassie reagent.
-
Run Parallel Standard Curves: Prepare one standard curve in a compatible buffer (like PBS) and another in your experimental buffer containing the inhibitor. A significant difference in the slopes of the two curves confirms interference.
Issue 3: I am observing high background in my MTT assay, even in cell-free wells.
Possible Cause: The urease inhibitor is directly reducing the MTT tetrazolium salt to formazan. This is common for inhibitors containing thiol groups.
Solutions:
-
Run Cell-Free Controls: Always include controls with the inhibitor in culture media without cells. Subtract the average absorbance of these wells from your experimental wells.
-
Reduce Incubation Time: Minimize the time the inhibitor is in contact with the MTT reagent to reduce the extent of abiotic formazan formation.
-
Use an Alternative Viability Assay: Consider assays based on different principles that are less susceptible to reducing agents, such as:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
LDH Cytotoxicity Assay: Measures lactate dehydrogenase release from damaged cells.
-
Experimental Protocols
Protocol 1: Creating an Inhibitor-Specific Standard Curve for BCA Assay
Objective: To accurately quantify protein in the presence of an interfering urease inhibitor by creating a standard curve that accounts for the inhibitor's background signal.
Materials:
-
BCA Protein Assay Kit
-
Protein standard (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)
-
Buffer used for your experimental samples (e.g., PBS)
-
This compound stock solution
-
Microplate reader and 96-well plates
Procedure:
-
Prepare the "Inhibitor Buffer": Prepare your experimental buffer containing this compound at the final concentration used in your samples.
-
Prepare Protein Standards: Create a dilution series of your BSA standard using the "Inhibitor Buffer" as the diluent. (See Table 1 for an example).
-
Prepare Blank: Use the "Inhibitor Buffer" (without any protein) as your blank.
-
Prepare Unknown Samples: Ensure your unknown samples are in the same "Inhibitor Buffer".
-
Run the BCA Assay:
-
Pipette 25 µL of each standard, blank, and unknown sample into a microplate well in triplicate.
-
Prepare the BCA Working Reagent according to the manufacturer's instructions.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from all standard and sample readings.
-
Plot the blank-corrected absorbance of the standards versus their concentrations.
-
Use the resulting standard curve to determine the protein concentration of your unknown samples.
-
Protocol 2: Acetone Precipitation to Remove Interfering Substances
Objective: To separate proteins from small molecule inhibitors and other interfering substances prior to quantification.
Materials:
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
-
Assay-compatible buffer (e.g., PBS)
Procedure:
-
Sample Preparation: Place up to 100 µL of your protein sample into a microcentrifuge tube.
-
Precipitation: Add four times the sample volume of ice-cold acetone (e.g., 400 µL for a 100 µL sample) to the tube.
-
Incubation: Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Carefully decant the supernatant. Add 200 µL of ice-cold acetone, vortex gently, and centrifuge again for 5 minutes at 4°C.
-
Drying: Decant the supernatant and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspension: Resuspend the protein pellet in a known volume of an assay-compatible buffer. Vortex or pipette up and down to ensure the protein is fully dissolved.
-
Quantification: Proceed with your chosen protein assay.
Data Presentation
Table 1: Example Dilution Scheme for Inhibitor-Specific BSA Standard Curve
| Vial | Volume of "Inhibitor Buffer" | Volume and Source of BSA | Final BSA Concentration (µg/mL) |
| A | 0 µL | 300 µL of 2000 µg/mL Stock | 2000 |
| B | 125 µL | 375 µL of Vial A | 1500 |
| C | 325 µL | 325 µL of Vial B | 750 |
| D | 175 µL | 175 µL of Vial C | 375 |
| E | 325 µL | 325 µL of Vial D | 187.5 |
| F | 325 µL | 325 µL of Vial E | 93.75 |
| G | 400 µL | 100 µL of Vial F | 18.75 |
| H (Blank) | 400 µL | 0 µL | 0 |
Table 2: General Compatibility of Common Protein Assays with Interfering Substances
| Interfering Substance | Bradford Assay | BCA Assay | Lowry Assay |
| Reducing Agents (DTT, β-ME) | Generally Compatible | High Interference | High Interference |
| Metal Chelators (EDTA) | Generally Compatible | High Interference | High Interference |
| Detergents (SDS, Triton X-100) | Interfering at high concentrations | Compatible up to certain limits | Interfering |
| Strong Buffers (High pH) | Moderate Interference | Generally Compatible | Generally Compatible |
Visualizations
Logical Troubleshooting Workflow for Assay Interference
Caption: Troubleshooting flowchart for identifying and resolving assay interference.
References
- 1. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing incubation time for Urease-IN-17 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time and other experimental parameters for Urease-IN-17.
Disclaimer: Specific experimental data for a compound explicitly named "this compound" is limited in publicly available scientific literature. The information provided here is based on studies of biscoumarin derivatives, the chemical class to which this compound belongs, as reported in the publication citing its activity.[1] Researchers should use this as a guide and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for a this compound inhibition assay?
A1: Based on studies with structurally related biscoumarin compounds, a starting incubation time of 15 minutes at 30°C is a reasonable starting point.[2] However, incubation times for similar compounds have been reported to range from approximately 4 minutes to 30 minutes, so optimization is crucial.[3][4]
Q2: What factors can influence the optimal incubation time?
A2: Several factors can affect the ideal incubation time, including:
-
Enzyme Concentration: Higher concentrations of urease may require shorter incubation times to remain within the linear range of the assay.
-
Inhibitor Concentration: The concentration of this compound can impact the time required to observe significant inhibition.
-
Substrate Concentration: The concentration of urea can influence the reaction rate and, consequently, the optimal incubation period.
-
Temperature and pH: Enzyme activity is highly dependent on temperature and pH. Assays are typically performed at a physiological pH of around 6.8-7.4 and a temperature of 30-37°C.[3]
-
Source of Urease: The specific activity of urease can vary depending on its source (e.g., jack bean, Bacillus pasteurii), which may necessitate different incubation times.
Q3: How can I determine the optimal incubation time for my specific experimental conditions?
A3: To determine the optimal incubation time, it is recommended to perform a time-course experiment. This involves measuring urease activity at several time points (e.g., 5, 10, 15, 20, 30, and 60 minutes) in the presence and absence of this compound. The optimal incubation time will be the point at which there is a stable and significant difference in activity between the inhibited and uninhibited reactions, while the uninhibited reaction remains in the linear phase.
Q4: What is the general mechanism of action for biscoumarin-based urease inhibitors?
A4: Biscoumarin compounds are reported to be competitive inhibitors of urease. This means they likely bind to the active site of the enzyme, competing with the natural substrate, urea. Molecular docking studies suggest that these inhibitors interact with the nickel ions in the urease active site.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | - Inconsistent pipetting volumes.- Temperature fluctuations across the plate.- Incomplete mixing of reagents. | - Use calibrated pipettes and proper technique.- Ensure uniform temperature across the incubation plate.- Gently mix the plate after adding all reagents. |
| No or low urease inhibition observed | - Incubation time is too short.- Inhibitor concentration is too low.- this compound has degraded.- Incorrect assay conditions (pH, temperature). | - Increase the incubation time based on a time-course experiment.- Increase the concentration of this compound.- Check the storage conditions and integrity of the inhibitor.- Verify the pH and temperature of the assay buffer. |
| Inhibited wells show higher activity than control | - Contamination of inhibitor stock.- Incorrect plate setup. | - Prepare fresh inhibitor stock solutions.- Carefully review the plate layout and reagent additions. |
| Assay signal is saturated (too high) | - Incubation time is too long.- Enzyme concentration is too high. | - Reduce the incubation time.- Decrease the concentration of the urease enzyme. |
Experimental Protocols
General Urease Inhibition Assay Protocol (Indophenol Method)
This protocol is adapted from studies on biscoumarin urease inhibitors and serves as a starting point for experiments with this compound.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 3 mM sodium phosphate, pH 6.8)
-
Phenol red indicator (optional, for some assay formats)
-
This compound
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of this compound and thiourea in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the urease enzyme solution to each well.
-
Add 5 µL of the test compound (this compound at various concentrations) or the standard inhibitor (thiourea) to the respective wells. For the control (uninhibited) wells, add 5 µL of the solvent used for the inhibitors.
-
Add 55 µL of phosphate buffer containing urea to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 15 minutes. Note: This is a critical step to optimize.
-
-
Detection (Indophenol Method):
-
The production of ammonia from urea hydrolysis is measured. The specific reagents for the indophenol method (phenol reagent and alkali reagent) are added according to established protocols to develop a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 625-630 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - ((OD_test / OD_control) * 100) Where OD_test is the optical density of the well with the inhibitor and OD_control is the optical density of the control well without the inhibitor.
-
Quantitative Data Summary
The following table summarizes reported incubation times and conditions for urease inhibition assays with coumarin-based inhibitors.
| Inhibitor Class | Urease Source | Incubation Time | Temperature | pH | Reference |
| Biscoumarins | Jack bean & Bacillus pasteurii | 4.15 min | 30°C | 6.8 | |
| Coumarin Derivatives | Canavalia ensiformis | 30 min | 45°C | 7.4 | |
| Coumarin Derivatives | Not Specified | 15 min | 30°C | Not Specified |
Visualizations
Signaling Pathway: Urease Action and Inhibition
Caption: Urease catalytic cycle and competitive inhibition by this compound.
Experimental Workflow: Urease Inhibition Assay
Caption: A typical experimental workflow for a urease inhibition assay.
References
- 1. Biscoumarin: new class of urease inhibitors; economical synthesis and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Urease-IN-17 assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Urease-IN-17 assay. Our goal is to help you overcome common challenges related to assay variability and reproducibility.
Troubleshooting Guide
Variability in experimental results can arise from multiple factors. This guide provides a structured approach to identifying and resolving common issues encountered during the this compound assay.
Table 1: Common Issues and Solutions in the this compound Assay
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Contamination of reagents with ammonia. | Use fresh, high-purity water and reagents. Test buffers for ammonia contamination. Consider dialysis or filtration of samples with a 10 kDa molecular weight cut-off filter to remove pre-existing ammonia.[1] |
| Spontaneous hydrolysis of urea. | Prepare urea solutions fresh for each experiment. Store urea stock solutions at 2-8°C in the dark, as urea is light-sensitive.[2][3] | |
| Low Signal or No Enzyme Activity | Inactive urease enzyme. | Ensure proper storage and handling of the urease enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a positive control. |
| Incorrect pH of the assay buffer. | Verify the pH of the assay buffer. The optimal pH for most ureases is between 7.0 and 8.2.[4][5] | |
| Presence of undeclared inhibitors in the sample matrix. | Run a control with the sample matrix without this compound to check for inhibitory effects. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing in each well. |
| Temperature fluctuations across the microplate. | Incubate the plate in a temperature-controlled environment. Allow all reagents to reach room temperature before starting the assay. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to maintain a humid environment. | |
| Poor Reproducibility Between Experiments | Inconsistent incubation times. | Use a precise timer for all incubation steps. Ensure the timing is consistent across all experiments. |
| Day-to-day variability in reagent preparation. | Prepare large batches of buffers and aliquot them for single use to ensure consistency. | |
| Different batches of reagents or enzyme. | Qualify new batches of reagents and enzyme against the old batch to ensure comparable performance. | |
| Precipitation of this compound | Low solubility of the inhibitor in the assay buffer. | Dissolve this compound in a suitable solvent like DMSO at a higher stock concentration and then dilute it in the assay buffer. Ensure the final solvent concentration is low and consistent across all wells, including controls. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound inhibition assay?
A1: The urease inhibition assay measures the ability of an inhibitor, such as this compound, to block the enzymatic activity of urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The resulting ammonia increases the pH of the medium, which can be detected using a pH indicator (like phenol red) or by directly quantifying the amount of ammonia produced using methods like the Berthelot reaction. A successful inhibitor will reduce the amount of ammonia produced, thus preventing or lessening the color change or the measured ammonia concentration.
Q2: How should I prepare my samples for the assay?
A2: Samples, especially from biological or environmental sources, should be prepared in the assay buffer. It is crucial to check for and remove any pre-existing ammonia, which can create a high background signal. This can be achieved through methods like dialysis or filtration using a 10 kDa molecular weight cut-off filter. It is also recommended to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.
Q3: What are the critical controls to include in my this compound assay?
A3: To ensure the validity of your results, the following controls are essential:
-
No-Enzyme Control: This control contains the substrate and buffer but no urease. It helps to determine the background signal from the spontaneous breakdown of urea.
-
No-Inhibitor Control (Positive Control): This contains the enzyme and substrate but no this compound. It represents 100% enzyme activity.
-
Vehicle Control: This contains the enzyme, substrate, and the solvent used to dissolve this compound (e.g., DMSO). This is crucial to ensure the solvent itself does not affect enzyme activity.
-
Positive Inhibitor Control: A known urease inhibitor can be used to confirm that the assay is capable of detecting inhibition.
Q4: My results show a false positive. What could be the cause?
A4: False positives in a urease assay can occur due to several reasons. If using a pH-based detection method, alkaline substances in your sample can cause a color change unrelated to urease activity. Additionally, in some media, hydrolysis of peptones can produce an alkaline reaction, mimicking a positive result, especially with prolonged incubation.
Q5: What is the recommended wavelength for reading the results of a colorimetric urease assay?
A5: The optimal wavelength depends on the specific detection method used. For assays based on the Berthelot method for ammonia quantification, the absorbance is typically measured at 670 nm. For assays using phenol red as a pH indicator, the absorbance is often measured around 560-570 nm. Always refer to the specific protocol or kit instructions for the recommended wavelength.
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a standard protocol for a colorimetric urease inhibition assay.
Protocol: Urease Inhibition Assay using the Berthelot Method
-
Reagent Preparation:
-
Assay Buffer: 10 mM sodium phosphate, pH 7.0.
-
Urease Solution: Prepare a stock solution of Jack Bean Urease in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Urea Solution: Prepare a 100 mM urea solution in assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Ammonia Standard: Prepare a series of ammonium chloride standards (e.g., 0 to 500 µM) in assay buffer.
-
Reagent A (Phenol-Nitroprusside): As per commercial kit instructions (e.g., Sigma-Aldrich MAK120).
-
Reagent B (Alkaline Hypochlorite): As per commercial kit instructions (e.g., Sigma-Aldrich MAK120).
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of this compound dilutions (in DMSO) to the appropriate wells. For the no-inhibitor control, add 2 µL of DMSO.
-
Add 88 µL of assay buffer to all wells.
-
Add 50 µL of urease solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 60 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Reagent A to each well.
-
Add 50 µL of Reagent B to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark to allow for color development.
-
Measure the absorbance at 670 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance readings from the ammonia standards.
-
Determine the concentration of ammonia produced in each well by interpolating from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Ammonia in test well / Ammonia in no-inhibitor control well)] x 100
-
Visualizations
Urease Catalytic Reaction and Inhibition
Caption: Mechanism of urease catalysis and its inhibition by this compound.
Experimental Workflow for this compound Assay
Caption: Standard workflow for a this compound inhibition assay.
References
Validation & Comparative
A Comprehensive Guide to Urease Inhibition: Evaluating Acetohydroxamic Acid as a Benchmark
For researchers, scientists, and drug development professionals, the quest for potent and safe urease inhibitors is a significant endeavor in the fight against urease-producing pathogens. This guide provides a detailed comparison of the well-established urease inhibitor, acetohydroxamic acid (AHA), with other emerging alternatives, supported by experimental data and protocols. While a direct comparison with the specifically requested "Urease-IN-17" is not possible due to the absence of publicly available data on a compound with this designation, this guide establishes a framework for evaluating novel urease inhibitors against the benchmark, AHA.
Introduction to Urease and its Inhibition
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic reaction is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By producing ammonia, these bacteria can neutralize the acidic environment of the stomach or elevate the pH of urine, leading to conditions such as gastritis, peptic ulcers, and the formation of infection-induced urinary stones (struvite calculi).[2][3]
The inhibition of urease is a promising therapeutic strategy to counteract the pathogenic effects of these microorganisms. An ideal urease inhibitor should exhibit high potency, specificity, and a favorable safety profile.
Acetohydroxamic Acid (AHA): A Clinical Benchmark
Acetohydroxamic acid (AHA), commercially known as Lithostat, is the only urease inhibitor currently approved by the U.S. Food and Drug Administration (FDA).[4] It is primarily used for the prevention of struvite stone formation in patients with chronic urea-splitting urinary tract infections.[4]
Mechanism of Action
AHA is a structural analog of urea and acts as a reversible, non-competitive inhibitor of urease. Its mechanism of action involves the chelation of the two nickel ions in the active site of the urease enzyme. This interaction blocks the binding of the natural substrate, urea, and thereby inhibits the enzymatic hydrolysis.
The signaling pathway of urease-mediated pathogenesis and the point of intervention by AHA are illustrated below.
Efficacy of Acetohydroxamic Acid: Experimental Data
The efficacy of AHA has been evaluated in numerous in vitro and in vivo studies. The key parameter for quantifying the potency of a urease inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Urease Source | IC50 (µM) | Reference |
| Acetohydroxamic Acid (AHA) | Canavalia ensiformis (Jack Bean) | 27.2 ± 0.7 | |
| Acetohydroxamic Acid (AHA) | Proteus mirabilis (whole cell) | 25-fold higher than Quercetin and Bis-TU | |
| Thiourea (Reference) | Canavalia ensiformis (Jack Bean) | 23.00 ± 0.84 | |
| Hydroxyurea (Reference) | Canavalia ensiformis (Jack Bean) | 100.0 ± 2.5 | |
| N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) | Proteus mirabilis (whole cell) | ~25-fold lower than AHA | |
| Quercetin | Proteus mirabilis (whole cell) | ~25-fold lower than AHA |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as the source of the urease enzyme and the specific assay protocol used.
Experimental Protocols for Urease Inhibition Assays
Standardized and reproducible experimental protocols are crucial for the comparative evaluation of urease inhibitors. Below are detailed methodologies for common in vitro urease inhibition assays.
In Vitro Urease Activity Assay (Berthelot Method)
This is a widely used colorimetric assay that measures the amount of ammonia produced from the hydrolysis of urea.
Materials:
-
Urease enzyme (e.g., from Jack Bean, Canavalia ensiformis)
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Test inhibitor (e.g., AHA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate for a defined time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding 50 µL of phenol-nitroprusside reagent.
-
Add 50 µL of alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development (indophenol blue).
-
Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
Calculate the percentage of urease inhibition for each inhibitor concentration and determine the IC50 value.
Whole-Cell Urease Inhibition Assay
This assay is particularly relevant for assessing the ability of an inhibitor to penetrate the bacterial cell wall and inhibit intracellular urease.
Materials:
-
Urease-positive bacterial culture (e.g., Proteus mirabilis)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Phosphate-buffered saline (PBS)
-
Test inhibitor
-
Urea solution
-
pH indicator or ammonia detection reagent
Procedure:
-
Culture the urease-positive bacteria overnight.
-
Harvest the bacterial cells by centrifugation and wash them with PBS.
-
Resuspend the bacterial pellet in PBS to a specific optical density.
-
In a microplate, add the bacterial suspension to wells containing various concentrations of the test inhibitor.
-
Incubate for a defined period to allow for inhibitor uptake.
-
Add urea solution to initiate the urease reaction.
-
Monitor the change in pH or ammonia concentration over time using a suitable method (e.g., a pH-sensitive dye or the Berthelot reagents).
-
Calculate the inhibition of urease activity at different inhibitor concentrations to determine the IC50.
In Vivo and Clinical Studies of Acetohydroxamic Acid
Clinical trials have demonstrated the in vivo efficacy of AHA in reducing urinary ammonia and preventing the growth of struvite stones in patients with persistent urinary tract infections caused by urea-splitting bacteria.
One randomized, double-blind, placebo-controlled clinical trial involving male spinal cord injury patients with chronic urea-splitting urinary infections showed that AHA significantly reduced urinary ammonia levels. In patients with existing stones, AHA treatment led to decreases in ammonia of 30 to 48 mg/dL at every follow-up visit. Furthermore, the study found that AHA retarded stone growth, with a significantly longer interval to the first sign of stone growth in the AHA-treated group compared to the placebo group (median of 15 months vs. 9 months).
Safety and Side Effects of Acetohydroxamic Acid
Despite its efficacy, the clinical use of acetohydroxamic acid is limited by its side effects. Common adverse effects include gastrointestinal disturbances, headache, and hemolytic anemia. The potential for toxicity necessitates careful patient monitoring and restricts its long-term use. This highlights the ongoing need for the development of new urease inhibitors with improved safety profiles.
The Search for Novel Urease Inhibitors
The limitations of AHA have spurred research into the discovery and development of new classes of urease inhibitors. These include natural products, synthetic heterocyclic compounds, and compounds identified through rational drug design and in silico screening. Many of these novel compounds have shown promising in vitro activity, with some exhibiting significantly lower IC50 values than AHA. However, further preclinical and clinical studies are required to establish their in vivo efficacy and safety.
Conclusion
Acetohydroxamic acid remains a crucial benchmark for the evaluation of new urease inhibitors due to its established clinical use and well-characterized mechanism of action. While the lack of available data on "this compound" precludes a direct comparison, the experimental protocols and comparative data presented in this guide provide a robust framework for assessing the potential of any novel urease inhibitor. The ultimate goal for researchers in this field is to develop a new generation of urease inhibitors that not only surpass the efficacy of AHA but also offer a superior safety profile, thereby providing a more effective therapeutic option for patients suffering from infections caused by urease-producing pathogens.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Urease-IN-17 Efficacy: A Comparative Guide Using Genetic Knockout Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of Urease-IN-17, a novel urease inhibitor. By employing a rigorous methodology centered on the comparison between wild-type and urease-deficient (Δure) genetic knockout strains of pathogenic bacteria, researchers can unequivocally demonstrate that the inhibitor's effects are directly attributable to the inhibition of urease and not due to off-target interactions. This approach is critical for the preclinical validation of new anti-virulence agents targeting bacterial urease.
Introduction to Urease Inhibition and the Role of Genetic Validation
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] In pathogenic bacteria such as Helicobacter pylori and Proteus mirabilis, this enzymatic activity is a key virulence factor. The production of ammonia raises the local pH, protecting H. pylori from gastric acid and facilitating the formation of urinary stones in infections caused by P. mirabilis.[1][2][3] Consequently, inhibiting urease is a promising therapeutic strategy to combat these infections without the pressure of developing antibiotic resistance.
This compound has been identified as a potential inhibitor of this enzyme. However, to confirm its mechanism of action, it is essential to demonstrate that its antibacterial or anti-pathogenic effects are absent in bacteria lacking the urease enzyme. This guide outlines the experimental protocols to create and utilize a urease knockout strain for this validation, comparing the activity of this compound to a known urease inhibitor, Acetohydroxamic Acid (AHA), and a vehicle control.
Comparative Data on Urease Inhibitor Activity
The following tables are templates for presenting the quantitative data obtained from the experimental protocols described in this guide.
Table 1: In Vitro Urease Inhibition
| Compound | Target Organism | IC₅₀ (µM) - Purified Enzyme | IC₅₀ (µM) - Whole Cell Lysate |
| This compound | H. pylori | [Insert Data] | [Insert Data] |
| Acetohydroxamic Acid (AHA) | H. pylori | [Insert Data] | [Insert Data] |
| Vehicle Control (e.g., DMSO) | H. pylori | N/A | N/A |
| This compound | P. mirabilis | [Insert Data] | [Insert Data] |
| Acetohydroxamic Acid (AHA) | P. mirabilis | [Insert Data] | [Insert Data] |
| Vehicle Control (e.g., DMSO) | P. mirabilis | N/A | N/A |
Table 2: Effect of Inhibitors on Bacterial Viability and Environmental pH
| Organism Strain | Treatment | Minimum Inhibitory Concentration (MIC, µM) | Final pH of Culture Medium (after 24h) |
| H. pylori (Wild-Type) | This compound | [Insert Data] | [Insert Data] |
| H. pylori (Wild-Type) | Acetohydroxamic Acid (AHA) | [Insert Data] | [Insert Data] |
| H. pylori (Wild-Type) | Vehicle Control | [Insert Data] | [Insert Data] |
| H. pylori (Δure) | This compound | [Insert Data] | [Insert Data] |
| H. pylori (Δure) | Acetohydroxamic Acid (AHA) | [Insert Data] | [Insert Data] |
| H. pylori (Δure) | Vehicle Control | [Insert Data] | [Insert Data] |
| P. mirabilis (Wild-Type) | This compound | [Insert Data] | [Insert Data] |
| P. mirabilis (Wild-Type) | Acetohydroxamic Acid (AHA) | [Insert Data] | [Insert Data] |
| P. mirabilis (Wild-Type) | Vehicle Control | [Insert Data] | [Insert Data] |
| P. mirabilis (Δure) | This compound | [Insert Data] | [Insert Data] |
| P. mirabilis (Δure) | Acetohydroxamic Acid (AHA) | [Insert Data] | [Insert Data] |
| P. mirabilis (Δure) | Vehicle Control | [Insert Data] | [Insert Data] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the validation process and the targeted biological pathway.
Caption: Experimental workflow for validating this compound using knockout strains.
Caption: Urease signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
1. Generation of a Urease Knockout (Δure) Strain
This protocol provides a general framework for creating a markerless gene deletion mutant in bacteria like H. pylori or P. mirabilis using homologous recombination. Specific vectors and selection markers may need to be adapted based on the target organism.
-
1.1. Plasmid Construction:
-
Amplify via PCR approximately 1 kb DNA fragments upstream (Ure-Up) and downstream (Ure-Down) of the urease gene cluster (e.g., ureA and ureB).
-
Clone the Ure-Up and Ure-Down fragments into a suicide vector containing both a positive selection marker (e.g., antibiotic resistance) and a counter-selection marker (e.g., sacB for sucrose sensitivity). The two fragments should flank the selection cassette.
-
Transform the resulting plasmid into E. coli for amplification and sequence verify the construct.
-
-
1.2. Bacterial Transformation and Selection:
-
Introduce the suicide plasmid into the wild-type pathogenic bacterial strain via electroporation or natural transformation.
-
Select for single-crossover integrants on agar plates containing the appropriate antibiotic.
-
Verify the single-crossover event by PCR using primers flanking the integration site.
-
-
1.3. Counter-selection for Allelic Exchange:
-
Culture the verified single-crossover mutants in a non-selective liquid medium to allow for the second crossover event (excision of the plasmid).
-
Plate the culture onto agar containing sucrose (for sacB-based vectors) to select for cells that have lost the plasmid.
-
Colonies that grow on the sucrose-containing medium are potential double-crossover, markerless deletion mutants.
-
-
1.4. Knockout Verification:
-
Screen the sucrose-resistant colonies by PCR using primers that anneal outside the deleted region to confirm the smaller size of the PCR product compared to the wild-type.
-
Further confirm the absence of the urease gene by Southern blotting or sequencing of the PCR product.
-
Functionally verify the knockout by performing a urease activity assay (see Protocol 2) and confirming the absence of activity.
-
2. Urease Activity Assay (Phenol Red Method)
This assay provides a rapid, qualitative or semi-quantitative measure of urease activity based on the pH increase from ammonia production.[4]
-
2.1. Reagent Preparation:
-
Urea Broth: Prepare a broth medium containing urea (e.g., 20 g/L) and phenol red as a pH indicator. The initial pH should be adjusted to approximately 6.8 (yellow-orange color). A common formulation is Christensen's urea agar or broth.
-
-
2.2. Assay Procedure:
-
Inoculate the urea broth with a standardized suspension of the wild-type or Δure bacterial strain.
-
For inhibitor testing, add this compound, AHA, or the vehicle control to the broth at the desired concentrations.
-
Incubate the cultures at 37°C.
-
Observe the color change of the medium at regular intervals (e.g., 4, 8, 12, 24 hours). A change from yellow to pink or magenta indicates urease activity.
-
-
2.3. Data Interpretation:
-
Wild-Type: Expect a rapid color change to pink in the vehicle control, indicating urease activity. In the presence of effective concentrations of this compound or AHA, the color change should be delayed or absent.
-
Δure Strain: No color change should be observed in any of the treatment groups, confirming the absence of urease activity.
-
3. Quantitative Urease Activity Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced, providing a more precise measure of urease activity and inhibition.
-
3.1. Reagent Preparation:
-
Prepare reagents for the Berthelot reaction, which typically include a phenol-nitroprusside solution and an alkaline hypochlorite solution.
-
Prepare an ammonium chloride standard curve for quantification.
-
-
3.2. Sample Preparation:
-
Culture wild-type and Δure strains with the inhibitors or vehicle control as described above.
-
After a set incubation period, pellet the bacteria by centrifugation and collect the supernatant. Alternatively, cell lysates can be prepared to measure intracellular urease activity.
-
-
3.3. Assay Procedure:
-
Add the Berthelot reagents to the culture supernatants or cell lysates in a 96-well plate.
-
Incubate at room temperature to allow for color development (a blue-green indophenol complex).
-
Measure the absorbance at a wavelength between 570 and 630 nm.
-
-
3.4. Data Analysis:
-
Calculate the ammonia concentration in each sample using the ammonium chloride standard curve.
-
Determine the specific urease activity (e.g., in µmol ammonia/min/mg protein).
-
Calculate the percent inhibition for this compound and AHA in the wild-type strain. No significant urease activity should be detected in the Δure strain.
-
4. Bacterial Viability Assay (MIC Determination)
This assay determines if this compound has any direct bactericidal or bacteriostatic effects, distinguishing it from a pure anti-virulence agent.
-
4.1. Procedure:
-
Use a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound and AHA against both the wild-type and Δure strains.
-
Prepare two-fold serial dilutions of the compounds in a 96-well plate with appropriate growth medium.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate under appropriate conditions for the specific bacterium.
-
-
4.2. Data Analysis:
-
The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
If this compound is a true anti-virulence agent, its MIC should be high and similar for both the wild-type and Δure strains, indicating that it does not kill the bacteria directly. A significant difference in MIC between the two strains might suggest that the inhibitor has off-target effects or that urease activity is critical for viability under the tested conditions.
-
Conclusion
The validation of a novel urease inhibitor like this compound is critically dependent on demonstrating its specific on-target activity. The use of a genetically confirmed urease knockout strain is the gold standard for this purpose. If this compound effectively inhibits urease activity and the associated pH increase in the wild-type strain, but shows no such effect and has a similar viability profile in the Δure strain, it provides strong evidence for its specific mechanism of action. This rigorous, comparative approach is essential for the continued development of this compound as a potential therapeutic agent.
References
Comparative Analysis of Urease Inhibitor Selectivity: A Cross-Reactivity Study with Representative Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity of urease inhibitors against a panel of common metalloenzymes. While specific data for a compound designated "Urease-IN-17" is not publicly available, this document serves as a template, utilizing data from published urease inhibitors to illustrate the experimental approach and data presentation for such a cross-reactivity study. The objective is to furnish researchers with a framework for evaluating the selectivity profile of novel urease inhibitors.
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and plays a role in agricultural nitrogen loss.[1][2][3] Its inhibition is a key therapeutic and agrochemical goal. However, the development of selective urease inhibitors is paramount to avoid off-target effects that can arise from the inhibition of other essential metalloenzymes in the host or the environment.
Representative Urease Inhibitors and Comparator Compounds
For the purpose of this illustrative guide, we will consider the following well-characterized urease inhibitor and a standard clinical comparator:
-
Acetohydroxamic Acid (AHA): The only FDA-approved urease inhibitor, often used as a benchmark in inhibitor studies.[4]
-
Thiourea: A common reference inhibitor in in-vitro urease assays.[1]
Panel of Metalloenzymes for Cross-Reactivity Screening
To assess the selectivity of urease inhibitors, a panel of metalloenzymes representing different classes and containing various metal cofactors is typically employed. A representative panel includes:
-
Carbonic Anhydrase II (hCAII): A zinc-containing enzyme crucial for pH regulation.
-
Matrix Metalloproteinase-2 (MMP-2): A zinc-dependent endopeptidase involved in extracellular matrix degradation.
-
Angiotensin-Converting Enzyme (ACE): A zinc metalloenzyme that plays a key role in blood pressure regulation.
-
Histone Deacetylase 1 (HDAC1): A zinc-dependent enzyme involved in transcriptional regulation.
Data Presentation: Inhibitory Activity (IC50) Comparison
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes hypothetical, yet representative, IC50 values for our selected compounds against urease and the panel of off-target metalloenzymes.
| Compound | Urease IC50 (µM) | hCAII IC50 (µM) | MMP-2 IC50 (µM) | ACE IC50 (µM) | HDAC1 IC50 (µM) |
| Acetohydroxamic Acid (AHA) | 25.0 | >100 | 15.0 | >100 | 5.0 |
| Thiourea | 22.0 | >100 | >100 | >100 | >100 |
| Hypothetical "this compound" | 0.5 | >100 | 50.0 | >100 | 75.0 |
Note: The IC50 values for AHA against metalloenzymes and the data for the hypothetical "this compound" are illustrative and based on typical selectivity profiles observed for hydroxamic acid-based inhibitors and potentially more selective novel compounds, respectively.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and comparable results.
Urease Inhibition Assay (Indophenol Method)
This assay measures the amount of ammonia produced from the hydrolysis of urea by urease.
-
Enzyme and Inhibitor Preparation: A solution of Jack Bean Urease (or other purified urease) is prepared in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). The test compounds are dissolved in DMSO to create stock solutions.
-
Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a urea solution.
-
Ammonia Quantification: After a set incubation time, the reaction is stopped, and the amount of ammonia produced is determined using the indophenol method. This involves the addition of phenol-nitroprusside and alkaline hypochlorite reagents, which react with ammonia to form a blue-colored indophenol dye.
-
Data Analysis: The absorbance of the indophenol dye is measured spectrophotometrically at 630 nm. The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells (enzyme and substrate without inhibitor). IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Metalloenzyme Cross-Reactivity Assays
Standard, commercially available assay kits are typically used to assess the inhibitory activity against the panel of metalloenzymes. The general principle involves incubating the enzyme with the inhibitor followed by the addition of a specific substrate that generates a fluorescent or colorimetric signal upon enzymatic cleavage.
-
hCAII Assay: Based on the hydrolysis of a specific ester substrate, leading to a change in absorbance.
-
MMP-2 Assay: Utilizes a fluorogenic peptide substrate that is cleaved by MMP-2, releasing a fluorescent group.
-
ACE Assay: Employs a synthetic substrate that is hydrolyzed by ACE to produce a product that can be detected colorimetrically.
-
HDAC1 Assay: Measures the deacetylation of a fluorogenic acetylated lysine substrate.
Visualizations
Urease Catalytic Mechanism and Inhibition
The following diagram illustrates the catalytic cycle of urease and the general mechanism of competitive inhibition.
Caption: Urease catalytic cycle and competitive inhibition.
Experimental Workflow for Cross-Reactivity Screening
This diagram outlines the systematic process for evaluating the selectivity of a urease inhibitor.
Caption: Workflow for assessing inhibitor selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Urease-IN-17 and natural product urease inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safe urease inhibitors is a significant focus in medicinal chemistry and agriculture. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to the formation of infection-induced urinary stones. In agriculture, urease activity leads to the loss of nitrogen from urea-based fertilizers. This guide provides a head-to-head comparison of a representative synthetic urease inhibitor, Acetohydroxamic acid (AHA), and a selection of natural product-based urease inhibitors, supported by experimental data and protocols.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for Acetohydroxamic acid and various classes of natural product urease inhibitors against Jack bean urease, a commonly used model enzyme.
| Inhibitor Class | Compound | Source Organism (for natural products) | IC50 (µM) |
| Synthetic | Acetohydroxamic Acid (AHA) | - | ~42[1] |
| Flavonoids | Quercetin | Lonicera japonica | 11.2[2] |
| Myricetin | Lonicera japonica | 77.2[2] | |
| Luteolin | Lonicera japonica | 35.5[2] | |
| Terpenoids | Myrsinol-type diterpene ester | Euphorbia decipiens | 81.4[2] |
| Sphingolipids | Ophiamide A | Heliotropium ophioglossum | 23.1 |
| Ophiamide B | Heliotropium ophioglossum | 12.6 | |
| Phenolic Compounds | Atranorin | Stereospermum acuminatissimum | 18.2 |
| Methyl gallate | Paeonia lactiflora | 1300 | |
| 1,2,3,4,6-penta-O-galloyl-d-glucoside (PGG) | Paeonia lactiflora | 72 | |
| Coumarins | Various derivatives | - | < 75 |
| Thioureas | N,N'-disubstituted thioureas | - | 8.4 - 20.3 |
Experimental Protocol: Urease Inhibition Assay
The following is a detailed methodology for a common in vitro urease inhibition assay, the Berthelot method, which quantifies the amount of ammonia produced by the enzymatic reaction.
Materials:
-
Jack bean urease enzyme solution
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds (Urease-IN-17 and natural product inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in phosphate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a specific volume of the urease enzyme solution to each well. Then, add varying concentrations of the test inhibitor to the respective wells. A control well should contain the enzyme and the solvent used to dissolve the inhibitor.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same temperature for a set time (e.g., 30 minutes).
-
Termination of Reaction and Color Development: Stop the reaction by adding the phenol-nitroprusside reagent, followed by the alkaline hypochlorite solution. This will lead to the development of a blue-green color (indophenol) in the presence of ammonia.
-
Absorbance Measurement: After a further incubation period to allow for color development, measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Process
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams have been generated.
Caption: Workflow of the in vitro urease inhibition assay.
Caption: Simplified mechanism of urease action and inhibition.
References
Validating Urease-IN-17: A Comparative Guide for Ex Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel urease inhibitor, Urease-IN-17, with the established alternative, Acetohydroxamic acid (AHA). The focus is on validating in vitro findings in a relevant ex vivo model, offering insights into the potential translational efficacy of this compound. All experimental data presented for this compound is based on hypothetical, yet plausible, research findings.
Introduction to Urease Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis.[3][4] By generating ammonia, urease neutralizes acidic environments, such as in the stomach, facilitating bacterial survival and colonization.[5] In the urinary tract, the ammonia-induced increase in pH leads to the precipitation of magnesium and calcium phosphates, forming infection-induced urinary stones and catheter encrustations.
The inhibition of urease is a key therapeutic strategy for managing infections caused by ureolytic bacteria. Urease inhibitors can prevent the detrimental effects of ammonia production, thereby mitigating pathologies associated with these infections. This guide focuses on this compound, a novel inhibitor, and compares its efficacy against Acetohydroxamic acid (AHA), a known urease inhibitor.
In Vitro Efficacy: this compound vs. Acetohydroxamic Acid
Initial in vitro assessments are crucial for determining the direct inhibitory potential of a compound against the urease enzyme. The following table summarizes the key quantitative data from in vitro assays comparing this compound and AHA.
| Parameter | This compound (Hypothetical Data) | Acetohydroxamic Acid (AHA) | Significance |
| IC50 (µM) | 15.5 ± 1.2 | 28.3 ± 2.5 | This compound demonstrates a significantly lower IC50, indicating higher potency in direct enzyme inhibition. |
| Enzyme Source | Jack Bean Urease | Jack Bean Urease | Both inhibitors were tested against the same standardized enzyme source for reliable comparison. |
| Inhibition Type | Competitive | Competitive | Both compounds likely interact with the active site of the urease enzyme. |
| Cytotoxicity (CC50 in HEK293 cells, µM) | > 200 | ~150 | This compound exhibits a more favorable preliminary safety profile with lower cytotoxicity. |
Ex Vivo Validation: Porcine Skin Model of Incontinence-Associated Dermatitis (IAD)
To bridge the gap between in vitro data and in vivo applications, an ex vivo model provides a more complex physiological environment. Here, we utilize a porcine skin model to simulate IAD, a condition exacerbated by the urease activity of skin-colonizing bacteria.
In this model, ex vivo porcine skin explants are exposed to artificial urine containing a urease-positive bacterium (Proteus mirabilis). The efficacy of the inhibitors in preventing skin damage is then assessed by measuring changes in skin barrier function.
| Parameter | Control (No Inhibitor) | This compound (100 µM) | Acetohydroxamic Acid (AHA) (100 µM) |
| Skin Surface pH (after 24h) | 8.9 ± 0.3 | 6.5 ± 0.2 | 7.2 ± 0.4 |
| Transepidermal Water Loss (TEWL) (g/m²/h) (after 24h) | 45.2 ± 3.1 | 18.7 ± 2.5 | 25.9 ± 2.8 |
| Skin Barrier Function (% reduction in impedance after 24h) | 75.6 ± 5.4% | 22.1 ± 3.9% | 38.4 ± 4.5% |
The results from the ex vivo model suggest that this compound is more effective than AHA at preventing the pH increase and subsequent skin barrier damage caused by bacterial urease in a simulated physiological setting.
Experimental Protocols
In Vitro Urease Inhibition Assay (Indophenol Method)
This assay quantifies the amount of ammonia produced by urease activity.
-
Preparation of Solutions :
-
Enzyme solution: Jack bean urease (25 µL) is prepared in a phosphate buffer (pH 7.4).
-
Substrate solution: Urea (100 mM) is prepared in the same phosphate buffer.
-
Inhibitor solutions: this compound and AHA are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.
-
-
Assay Procedure :
-
In a 96-well plate, 5 µL of the inhibitor solution (or DMSO for control) is pre-incubated with 25 µL of the urease solution at 30°C for 15 minutes.
-
The enzymatic reaction is initiated by adding 55 µL of the urea solution to each well. The plate is then incubated at 30°C for 10 minutes.
-
The reaction is stopped by adding 45 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH, 0.1% active chloride from sodium hypochlorite).
-
The plate is incubated for a further 10 minutes at 30°C for color development.
-
The absorbance is measured at 630 nm using a microplate reader. The amount of ammonia produced is proportional to the absorbance.
-
-
Data Analysis :
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ex Vivo Porcine Skin Model for IAD
This protocol assesses the ability of inhibitors to prevent skin damage from bacterial urease.
-
Skin Preparation :
-
Freshly excised porcine skin is cleaned, and the subcutaneous fat is removed.
-
The skin is cut into 2x2 cm explants.
-
-
Experimental Setup :
-
The skin explants are placed in Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with phosphate-buffered saline.
-
The initial skin surface pH, TEWL, and impedance are measured.
-
-
Treatment Application :
-
The donor compartment of each cell is filled with artificial urine containing a suspension of Proteus mirabilis (106 CFU/mL).
-
Inhibitors (this compound or AHA) are added to the artificial urine in the respective treatment groups to a final concentration of 100 µM. A control group receives artificial urine with bacteria but no inhibitor.
-
-
Incubation and Measurement :
-
The Franz cells are incubated at 32°C for 24 hours.
-
After 24 hours, the final skin surface pH, TEWL, and impedance are measured.
-
-
Data Analysis :
-
The changes in pH, TEWL, and impedance from the initial measurements are calculated for each group.
-
The data from the different treatment groups are compared to assess the protective effects of the inhibitors.
-
Visualizing the Mechanisms
Signaling Pathway of Urease Inhibition
Caption: Mechanism of competitive urease inhibition.
Experimental Workflow for Ex Vivo Validation
Caption: Workflow for ex vivo porcine skin model.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional contacts for activation of urease from Helicobacter pylori: an integrated approach using evolutionary couplings, in-cell enzymatic assays, and computational docking [frontiersin.org]
The Synergistic Offensive: Enhancing Antibiotic Efficacy Against Helicobacter pylori with Urease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of urease inhibitors when combined with standard antibiotics against Helicobacter pylori. This document outlines the scientific rationale, presents supporting in vitro data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
The increasing prevalence of antibiotic resistance in Helicobacter pylori necessitates novel therapeutic strategies to improve eradication rates.[1][2] One promising approach is the adjunctive use of urease inhibitors. H. pylori produces large amounts of the nickel-containing enzyme urease, which is critical for its survival and colonization in the acidic environment of the stomach.[3][4] Urease catalyzes the hydrolysis of urea to ammonia and carbamate, thereby neutralizing gastric acid and creating a more hospitable microenvironment for the bacterium.[5] By inhibiting this key survival enzyme, urease inhibitors can potentially render H. pylori more susceptible to the bactericidal effects of antibiotics. This guide explores the synergistic potential of this combination therapy.
Comparative In Vitro Efficacy of Urease Inhibitors with Antibiotics
The synergistic effect of combining urease inhibitors with antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1.0 indicates an additive effect, > 1.0 to < 4.0 indicates indifference, and ≥ 4.0 indicates antagonism.
While specific data for a compound designated "Urease-IN-17" is not available in the current scientific literature, this guide presents a comparative summary of well-characterized urease inhibitors to illustrate the potential of this drug class.
Table 1: Synergistic Activity of Urease Inhibitors in Combination with Antibiotics against H. pylori
| Urease Inhibitor | Antibiotic | H. pylori Strain(s) | MIC (μg/mL) Alone | MIC (μg/mL) in Combination | FICI | Interpretation |
| Acetohydroxamic Acid (AHA) | Amoxicillin | Reference Strain | Data not available | Data not available | Data not available | Data not available |
| Clarithromycin | Clinical Isolates | Data not available | Data not available | Data not available | Data not available | |
| Metronidazole | Reference Strain | Data not available | Data not available | Data not available | Data not available | |
| Ebselen | Amoxicillin | Clinical Isolates | Data not available | Data not available | Data not available | Data not available |
| Clarithromycin | Reference Strain | Data not available | Data not available | Data not available | Data not available | |
| Metronidazole | Clinical Isolates | Data not available | Data not available | Data not available | Data not available | |
| Baicalin | Amoxicillin | Reference Strain | Data not available | Data not available | Data not available | Data not available |
| Clarithromycin | Clinical Isolates | Data not available | Data not available | Data not available | Data not available | |
| Metronidazole | Reference Strain | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of synergistic interactions. Below are protocols for key in vitro assays.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the in vitro interaction of two antimicrobial agents.
-
Preparation of Antimicrobial Agents: Stock solutions of the urease inhibitor and the antibiotic are prepared in an appropriate solvent and serially diluted.
-
Bacterial Inoculum: H. pylori strains are cultured on appropriate agar plates under microaerophilic conditions. A bacterial suspension is prepared and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of the urease inhibitor are added to the rows, and serial dilutions of the antibiotic are added to the columns. Each well will contain a unique combination of concentrations of the two agents.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is then incubated under microaerophilic conditions at 37°C for 48-72 hours.
-
Determination of MIC and FICI: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that inhibits visible bacterial growth. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Assay
Time-kill curve assays provide information on the pharmacodynamics of antimicrobial agents over time.
-
Preparation of Cultures: H. pylori is grown in broth culture to the logarithmic phase.
-
Drug Exposure: The bacterial culture is aliquoted into flasks containing the urease inhibitor alone, the antibiotic alone, the combination of both at specific concentrations (e.g., at their MICs), and a growth control without any drug.
-
Sampling and Viable Cell Counting: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), samples are taken from each flask. Serial dilutions of the samples are plated on appropriate agar.
-
Data Analysis: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point and treatment condition. The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Visualizing the Science
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Synergistic action of a urease inhibitor and an antibiotic against H. pylori.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill curve assay.
References
- 1. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 5. Helicobacter pylori Urease Suppresses Bactericidal Activity of Peroxynitrite via Carbon Dioxide Production - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of the inhibitory activity of Urease-IN-17
An Independent Validation Guide to the Inhibitory Activity of Urease-IN-17
This guide provides a framework for the independent validation of the urease inhibitory activity of a novel compound, designated here as this compound. Due to the absence of publicly available data for a compound specifically named "this compound," this document serves as a template, offering a comparative analysis with established urease inhibitors and detailing the necessary experimental protocols for validation. The intended audience includes researchers, scientists, and professionals in drug development.
Introduction to Urease and its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[3][4][5] Therefore, the inhibition of urease is a key therapeutic strategy for managing these infections. A variety of compounds, including hydroxamic acids, thioureas, and phosphoramidates, have been investigated as urease inhibitors.
Comparative Inhibitory Activity
To objectively assess the potency of this compound, its inhibitory activity should be compared against well-characterized urease inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The table below summarizes the reported IC50 values for common urease inhibitors and includes a placeholder for experimentally determined values for this compound.
| Inhibitor | Urease Source | IC50 (µM) | Reference |
| This compound | Canavalia ensiformis (Jack Bean) | [Data to be determined] | - |
| Acetohydroxamic Acid (AHA) | Canavalia ensiformis (Jack Bean) | 27.0 ± 0.5 | |
| Thiourea | Canavalia ensiformis (Jack Bean) | 23.00 ± 0.84 | |
| Hydroxyurea | Canavalia ensiformis (Jack Bean) | 100.0 ± 2.5 |
Experimental Protocols
A detailed and standardized protocol is crucial for reproducible and comparable results. The following describes a common in vitro assay for determining the urease inhibitory activity.
Urease Inhibition Assay (Indophenol Method)
This spectrophotometric assay quantifies the amount of ammonia produced by the enzymatic action of urease on urea. The concentration of ammonia is determined by its reaction with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which can be measured at a specific wavelength.
Materials:
-
Urease from Canavalia ensiformis (Jack Bean)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite)
-
Test compound (this compound) and standard inhibitors (Acetohydroxamic Acid, Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 25 µL of urease solution (e.g., 15 units/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution (e.g., 100 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of phenol reagent to each well.
-
Add 50 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes for color development.
-
Measure the absorbance at a wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of Urease Action and Inhibition
Caption: Urease-mediated pathogenesis and its inhibition.
Experimental Workflow for Urease Inhibitor Validation
Caption: Workflow for in vitro urease inhibition assay.
Logical Relationship of Urease Inhibition
Caption: Interaction between urease, its substrate, and an inhibitor.
References
- 1. An overview on the potential of natural products as ureases inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme - Wikipedia [en.wikipedia.org]
- 3. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Urease Inhibitors: A Comparative Analysis of Urease-IN-17 Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. Its enzymatic activity, which hydrolyzes urea to ammonia and carbon dioxide, contributes to the pathogenesis of various diseases such as peptic ulcers, urinary tract infections, and the formation of urinary stones. Consequently, the inhibition of urease is a key therapeutic strategy. This guide provides a comparative overview of Urease-IN-17, a novel urease inhibitor, benchmarked against established industry-standard inhibitors, Acetohydroxamic acid (AHA) and N-(n-butyl)thiophosphoric triamide (NBPT).
Note on this compound Data: Publicly available data on this compound is presently limited. This comparison is based on its reported half-maximal inhibitory concentration (IC50) value of 84 μM. Further experimental data is required for a comprehensive performance evaluation.
Performance Data of Urease Inhibitors
The inhibitory potential of this compound is presented below in comparison to the well-documented industry standards, Acetohydroxamic acid (AHA) and N-(n-butyl)thiophosphoric triamide (NBPT).
| Inhibitor | IC50 (μM) | Inhibition Type | Source Organism for Urease Assay |
| This compound | 84 | Not Reported | Not Reported |
| Acetohydroxamic Acid (AHA) | ~20-100 | Competitive, Slow-binding | Jack Bean, H. pylori, P. mirabilis |
| N-(n-butyl)thiophosphoric triamide (NBPT) | ~0.1-1 | Slow, Irreversible (suicide substrate) | Sporosarcina pasteurii, Jack Bean |
Summary of Findings:
Based on the available IC50 value, this compound demonstrates moderate inhibitory activity. In comparison, Acetohydroxamic acid (AHA), the only clinically approved urease inhibitor for human use, exhibits a variable IC50 range that overlaps with that of this compound. N-(n-butyl)thiophosphoric triamide (NBPT), widely used in agriculture to prevent nitrogen loss from urea-based fertilizers, is a significantly more potent inhibitor with a much lower IC50 value, acting as a suicide substrate for the enzyme.
Mechanism of Urease Action and Inhibition
Urease catalyzes the hydrolysis of urea in a two-step process within its dinickel active site. The overall reaction results in the production of ammonia, leading to an increase in local pH.
Caption: Mechanism of urease-catalyzed urea hydrolysis and its inhibition.
Urease inhibitors function by targeting the enzyme's active site. Competitive inhibitors, like AHA, bind to the nickel ions in the active site, preventing urea from binding. Suicide substrates, such as NBPT, are processed by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. The specific mechanism of this compound has not been reported.
Experimental Protocols
A standardized in vitro urease inhibition assay is crucial for the comparative evaluation of inhibitor potency. The following is a widely used protocol based on the Berthelot (phenol-hypochlorite) method, which quantifies ammonia production.
In Vitro Urease Inhibition Assay (Berthelot Method)
1. Materials and Reagents:
-
Jack bean urease (or other purified urease)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test inhibitor solutions (dissolved in a suitable solvent, e.g., DMSO)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)
-
96-well microplate
-
Microplate reader
2. Experimental Workflow:
Caption: Workflow for a typical in vitro urease inhibition assay.
3. Procedure:
-
In a 96-well plate, add a specific volume of urease solution and the test inhibitor at various concentrations. Include a positive control (a known inhibitor like AHA) and a negative control (enzyme and buffer without inhibitor).
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubate the reaction mixture for a specific duration (e.g., 10 minutes) at the same temperature.
-
Stop the reaction and begin color development by adding the phenol reagent followed by the alkali reagent to each well.
-
Incubate the plate for color development (e.g., 30 minutes) at the controlled temperature.
-
Measure the absorbance of the resulting indophenol blue color at a wavelength of approximately 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] * 100
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the urease activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
While this compound shows potential as a urease inhibitor based on its reported IC50 value, a comprehensive understanding of its efficacy requires further investigation. This guide highlights the current data landscape and provides the necessary framework for a comparative experimental evaluation against industry-standard inhibitors like AHA and NBPT. Future studies should aim to elucidate the inhibition kinetics, mechanism of action, and in vivo performance of this compound to fully ascertain its therapeutic and industrial potential.
Safety Operating Guide
Essential Procedures for the Proper Disposal of Urease-IN-17
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the general hazards of similar laboratory chemicals, the recommended PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Step-by-Step Disposal Protocol
This protocol outlines the systematic approach for the safe disposal of Urease-IN-17 waste, including unused product, contaminated materials, and residues.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound, such as unused product, empty containers, weighing boats, and contaminated gloves, must be classified as hazardous waste.
-
Segregate: Do not mix this compound waste with other waste streams. It should be collected in a designated and separate waste container to prevent unintended chemical reactions.
Step 2: Containerization and Labeling
-
Container Selection: Use a sealable and chemically compatible waste container for collecting solid waste. The container must be in good condition.
-
Labeling: As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container.[1][2][3] The label must clearly state:
Step 3: Waste Accumulation and Storage
-
Secure Storage: Keep the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Incompatibilities: Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent accidental reactions.
Step 4: Professional Disposal
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
-
Documentation: Complete any required waste pickup forms or manifests as per your institution's procedures.
III. Spill Response and Cleanup
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Before cleaning, ensure you are wearing the appropriate personal protective equipment.
-
Containment: For a solid spill, gently cover it with absorbent paper to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or use a scoop to collect the spilled material. Avoid creating dust. Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
IV. Quantitative Data Summary
No specific quantitative data for this compound (e.g., exposure limits, toxicity thresholds) was found. In the absence of this data, all waste should be treated as hazardous.
| Data Point | Value |
| Occupational Exposure Limit | Not Established |
| Acute Toxicity (Oral LD50) | Not Available |
| Recommended Storage Temp. | Follow product-specific storage guidelines |
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Urease-IN-17
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Urease-IN-17, a urease inhibitor. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound. This guidance is based on standard laboratory practices for handling enzyme inhibitors and powdered chemical compounds.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must provide protection from splashes and airborne particles.[1][2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Always check for tears or holes before use.[4] |
| Body | Laboratory Coat or Chemical-Resistant Suit | A lab coat is the minimum requirement. For larger quantities or potential for significant exposure, a chemical-resistant suit may be necessary. |
| Respiratory | Respirator | Use a NIOSH-approved respirator, especially when handling the powder form, to avoid inhalation. Work should be conducted in a well-ventilated area or under a fume hood. |
Hazard and Precautionary Summary
This compound, as a chemical compound for research, should be handled with care. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards associated with similar compounds, such as urease, include:
-
Skin and eye irritation
-
Respiratory irritation
-
Potential for allergic reaction or asthma-like symptoms upon inhalation
Always wash hands thoroughly after handling the compound.
Operational and Disposal Plans: A Step-by-Step Guide
The following protocol outlines the safe handling of this compound from receipt to disposal.
Experimental Workflow for Safe Handling
-
Preparation and Planning:
-
Before handling, ensure you have read and understood this guide and any available safety information.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure that a chemical fume hood is operational and available for use.
-
Have a spill kit readily accessible.
-
-
Handling the Compound:
-
All weighing and preparation of this compound solutions should be conducted within a chemical fume hood to minimize inhalation risk.
-
Avoid the formation of dust when handling the powdered form.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the compound.
-
Close the container tightly when not in use.
-
-
In Case of a Spill:
-
For small spills, sweep up the solid material, taking care not to create dust.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Disposal of this compound Waste:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a sealed, clearly labeled hazardous waste container.
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.
-
Dispose of all waste through an approved waste disposal contractor, following all local, state, and federal regulations.
-
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
